Diamthazole hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
136-96-9 |
|---|---|
Molecular Formula |
C15H25Cl2N3OS |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H23N3OS.2ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;;/h7-8,11H,5-6,9-10H2,1-4H3;2*1H |
InChI Key |
FZNXAQMQVKBXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl |
melting_point |
241.5 °C |
Other CAS No. |
136-96-9 |
Related CAS |
95-27-2 (Parent) |
Synonyms |
amikazol diamthazole diamthazole dihydrochloride dimazole |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific details regarding the precise molecular mechanism of action of Diamthazole hydrochloride. This guide, therefore, provides a comprehensive overview of its known properties and presents a hypothetical, yet scientifically rigorous, framework for elucidating its mechanism of action, in line with standard methodologies in antifungal drug discovery.
Introduction to this compound
This compound, also known as Dimazole hydrochloride, is recognized as an antifungal agent.[1][2][3] It belongs to the benzothiazole class of compounds.[4] Historically, it was used as a topical antifungal agent but was withdrawn from the market in some regions due to adverse effects.[4] While its antifungal properties are acknowledged, the specific biochemical pathways it disrupts in fungal cells have not been extensively documented in accessible literature.[1][2][3][4]
This guide will outline a potential experimental workflow to investigate and characterize the antifungal mode of action of this compound, providing the level of technical detail required for research and development professionals.
Hypothetical Experimental Workflow for Mechanism of Action Elucidation
To determine the mechanism of action of a novel or uncharacterized antifungal agent like this compound, a multi-faceted approach is typically employed. The following workflow outlines a logical progression of experiments.
References
In-Depth Technical Guide: Synthesis and Purification of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for Diamthazole hydrochloride, an antifungal agent. The information is compiled from established patent literature, offering a comprehensive resource for the replication and optimization of its preparation.
Chemical Profile
| Property | Value |
| Chemical Name | 6-(2-Diethylaminoethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine hydrochloride |
| Molecular Formula | C₁₅H₂₄ClN₃OS |
| Molecular Weight | 329.89 g/mol |
| CAS Number | 17140-69-1 |
| Appearance | White to light yellow solid |
| Melting Point | 195-204 °C |
Synthesis of Diamthazole
The synthesis of Diamthazole is a multi-step process that begins with the preparation of a key intermediate, 4-(2-diethylaminoethoxy)aniline, followed by the construction of the benzothiazole ring system.
Synthesis of the Intermediate: 4-(2-diethylaminoethoxy)aniline
The synthesis of this crucial aniline derivative proceeds via a two-step route starting from p-nitrophenol.
Step 1: Etherification of p-nitrophenol
p-Nitrophenol is reacted with 2-diethylaminoethyl chloride to form 4-(2-diethylaminoethoxy)nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of 4-(2-diethylaminoethoxy)nitrobenzene is then reduced to an amine to yield 4-(2-diethylaminoethoxy)aniline.
Synthesis of Diamthazole
The core of the Diamthazole molecule is formed by the reaction of 4-(2-diethylaminoethoxy)aniline with a thiocyanate salt and subsequent cyclization.
Reaction Scheme:
Caption: Synthetic pathway for Diamthazole.
Experimental Protocol for Diamthazole Synthesis
The following protocol is based on established methodologies.
Materials:
-
4-(2-diethylaminoethoxy)aniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Sulfuryl chloride
-
Solvents (e.g., chlorobenzene)
Procedure:
-
Formation of the Thiourea Intermediate:
-
A solution of 4-(2-diethylaminoethoxy)aniline in a suitable solvent is acidified with concentrated hydrochloric acid.
-
An aqueous solution of ammonium thiocyanate is added, and the mixture is heated to reflux for several hours.
-
The reaction mixture is then cooled, and the precipitated thiourea derivative is collected by filtration.
-
-
Cyclization to Diamthazole:
-
The dried thiourea intermediate is suspended in an inert solvent like chlorobenzene.
-
Sulfuryl chloride is added dropwise to the suspension while maintaining the temperature.
-
The mixture is then heated, leading to the cyclization and formation of Diamthazole.
-
After cooling, the product is isolated.
-
Purification of Diamthazole and Formation of the Hydrochloride Salt
The crude Diamthazole base is purified and converted to its more stable hydrochloride salt.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol for Purification and Salt Formation
Materials:
-
Crude Diamthazole
-
Ethanol
-
Activated charcoal
-
Ethanolic Hydrochloric Acid
Procedure:
-
Decolorization: The crude Diamthazole is dissolved in hot ethanol, and a small amount of activated charcoal is added to decolorize the solution.
-
Filtration: The hot solution is filtered to remove the activated charcoal.
-
Salt Formation and Precipitation: The filtrate is cooled, and a solution of hydrochloric acid in ethanol is added. This causes the this compound to precipitate out of the solution.
-
Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold ethanol, and then dried under vacuum to yield the pure this compound.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| Synthesis of Thiourea Intermediate | Thiourea Derivative | ~85 | - |
| Cyclization to Diamthazole | Diamthazole Base | ~70 | - |
| Purification and Salt Formation | This compound | >98 | >99 |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.
Conclusion
This guide outlines a robust and reproducible method for the synthesis and purification of this compound. The described protocols, based on established patent literature, provide a solid foundation for researchers and drug development professionals working with this antifungal compound. Careful execution of the experimental procedures and adherence to safety protocols are essential for successful outcomes.
Diamthazole Hydrochloride: An Analysis of Publicly Available Chemical Properties and Stability Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the currently available public information on the chemical properties and stability of Diamthazole hydrochloride. Diamthazole is recognized as an antifungal agent.[1] Despite its application in research, detailed public data regarding its degradation pathways and comprehensive stability profile under stress conditions remains largely unavailable in the scientific literature and public databases. This document outlines the known chemical characteristics and provides a framework for the types of stability studies that would be necessary for a complete profile, based on general pharmaceutical industry guidelines.
Core Chemical Properties
This compound is the hydrochloride salt form of Diamthazole, a benzothiazole derivative. The salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient.[2][3]
A summary of its key chemical identifiers and properties is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride | PubChem |
| Molecular Formula | C₁₅H₂₄ClN₃OS (hydrochloride) / C₁₅H₂₅Cl₂N₃OS (dihydrochloride) | MedChemExpress, PubChem |
| Molecular Weight | 329.89 g/mol (hydrochloride) / 366.35 g/mol (dihydrochloride) | MedChemExpress, PubChem |
| CAS Number | 136-96-9 (dihydrochloride) | PubChem |
| Appearance | Crystals | DrugFuture |
| Melting Point | 240-243°C | DrugFuture |
| Solubility | Freely soluble in water, methanol, and ethanol. | DrugFuture |
| pH of 5% Aqueous Solution | ~2 | DrugFuture |
Stability Profile and Storage Recommendations
Publicly available information on the stability of this compound is limited to general storage guidelines provided by commercial suppliers. These recommendations suggest that the compound is sensitive to moisture and temperature.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations | Source |
| Powder | 4°C | Not specified | Sealed storage, away from moisture. | MedChemExpress |
| -20°C | 1 month | Sealed storage, away from moisture. | MedChemExpress | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. | MedChemExpress |
While these recommendations provide a basic understanding of the compound's stability, they do not offer a detailed picture of its degradation under various environmental stresses. A comprehensive stability analysis would require forced degradation studies.
Theoretical Framework for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. Based on regulatory guidelines (e.g., ICH Q1A), a typical forced degradation study would involve subjecting this compound to the stress conditions outlined below.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: General workflow for a forced degradation study of a drug substance.
Experimental Protocols for Forced Degradation (General)
The following are generalized protocols for the types of experiments that would be necessary to build a complete stability profile for this compound. These are based on common industry practices and regulatory guidelines.
3.1.1. Hydrolytic Degradation (Acid and Base)
-
Objective: To determine the susceptibility of the drug substance to hydrolysis in acidic and basic environments.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) at a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl).
-
For base hydrolysis, add an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period (e.g., up to 24 hours).
-
Withdraw samples at various time points.
-
Neutralize the samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
-
3.1.2. Oxidative Degradation
-
Objective: To assess the drug's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Collect and analyze samples at different time intervals using HPLC.
-
3.1.3. Thermal Degradation
-
Objective: To evaluate the stability of the solid drug substance at elevated temperatures.
-
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature and humidity chamber.
-
Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period.
-
At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
3.1.4. Photostability
-
Objective: To determine the effect of light exposure on the stability of the drug substance.
-
Methodology:
-
Expose the solid drug substance and a solution of the drug to a light source that meets ICH Q1B guidelines (providing both UV and visible light).
-
The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC to assess the extent of degradation.
-
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. Such a method must be able to separate the parent drug from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of these impurities.
The following diagram outlines the logical workflow for developing and validating a stability-indicating HPLC method.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The publicly available data on this compound provides a basic foundation for its chemical identity. However, a comprehensive understanding of its stability and degradation profile is lacking. The information presented herein is based on general principles of pharmaceutical stability testing. For drug development and research purposes, it is imperative that detailed forced degradation studies are conducted to fully characterize the stability of this compound, identify its degradation products, and establish its degradation pathways. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient. The experimental outlines provided serve as a guide for the necessary research to fill the existing knowledge gap.
References
In Vitro Antifungal Activity of Azole Compounds: A Technical Guide
Disclaimer: Initial research for "Diamthazole hydrochloride" did not yield sufficient public data to fulfill the requirements of this technical guide. Therefore, this document provides a comprehensive overview of the in vitro antifungal activity of a representative and well-documented imidazole antifungal agent, Miconazole . The methodologies, data, and pathways described herein are based on established research for Miconazole and serve as a technical guide to the antifungal properties of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the in vitro antifungal activity, experimental protocols, and mechanism of action of imidazole antifungals, using Miconazole as a primary example.
Quantitative Antifungal Activity of Miconazole
The in vitro efficacy of Miconazole has been demonstrated against a broad spectrum of pathogenic fungi. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Below are summary tables of Miconazole's in vitro activity against various fungal species, compiled from multiple studies.
Table 1: In Vitro Antifungal Activity of Miconazole against Candida Species
| Fungal Species | Miconazole MIC₅₀ (µg/mL) | Miconazole MIC₉₀ (µg/mL) | Miconazole MFC (µg/mL) Range |
| Candida albicans | ≤0.125 - 1.0 | 0.12 - 2.0 | 0.2 - >25 |
| Candida glabrata | 0.25 - 2.0 | 0.5 - 4.0 | Data not consistently available |
| Candida parapsilosis | ≤0.125 - 0.5 | 0.25 - 1.0 | Data not consistently available |
| Candida tropicalis | ≤0.125 - 1.0 | 0.25 - 2.0 | Data not consistently available |
| Candida krusei | 0.25 - 1.0 | 0.5 - 2.0 | Data not consistently available |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: In Vitro Antifungal Activity of Miconazole against Dermatophytes
| Fungal Species | Miconazole MIC Range (µg/mL) | Miconazole GM MIC (µg/mL) | Miconazole MIC₉₀ (µg/mL) |
| Trichophyton rubrum | ≤0.03 - >4.0 | ~0.1 | 0.25 |
| Trichophyton mentagrophytes | ≤0.03 - 2.0 | ~0.09 | 0.25 |
| Microsporum canis | ≤0.125 - 2.0 | Data not available | 1.0 |
| Epidermophyton floccosum | ≤0.125 - 1.0 | Data not available | 0.5 |
GM MIC represents the geometric mean MIC.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for Miconazole and other azole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane analogous to cholesterol in mammalian cells.[1][2]
Miconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase (encoded by the ERG11 gene).[1][3] The imidazole moiety of miconazole binds to the heme iron atom in the active site of this enzyme, preventing it from converting lanosterol to ergosterol.[1][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[1][5] The consequences of this disruption include:
-
Increased membrane permeability and rigidity.[6]
-
Disruption of membrane-bound enzyme activity.
In some cases, particularly at higher concentrations, this disruption can lead to cell lysis and death. Additionally, miconazole has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, which contributes to its fungicidal activity.[2][7]
Experimental Protocols
The in vitro antifungal activity of Miconazole is typically determined using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts.[2][8]
Broth Microdilution Method (CLSI M27) for MIC Determination
This method determines the MIC of an antifungal agent in a liquid medium.
a) Preparation of Antifungal Agent Stock Solution:
-
Prepare a stock solution of Miconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
b) Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a 530 nm wavelength.[9] This corresponds to an approximate cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Dilute this stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
c) Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24 to 48 hours.[10]
d) MIC Determination:
-
The MIC is determined as the lowest concentration of Miconazole that causes a significant inhibition of visible growth (typically a 50% reduction for azoles) compared to the drug-free growth control well.[10]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a subsequent step to the MIC assay.
-
Following the MIC reading, select aliquots from the wells of the microtiter plate that show no visible growth.
-
Spread these aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for a sufficient period to allow for the growth of any remaining viable fungal cells (typically 24-48 hours).
-
The MFC is the lowest concentration of the antifungal agent from which a 99.9% reduction in CFU is observed compared to the initial inoculum count.[11]
Conclusion
While specific data on this compound remains elusive in publicly accessible literature, the comprehensive analysis of Miconazole provides a robust framework for understanding the in vitro antifungal activity of imidazole derivatives. Miconazole demonstrates potent activity against a wide range of pathogenic fungi, primarily by inhibiting the ergosterol biosynthesis pathway. The standardized protocols outlined by CLSI provide a reliable and reproducible means of quantifying this activity. This guide serves as a foundational resource for professionals in the field of antifungal research and development.
References
- 1. scribd.com [scribd.com]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Antifungal Testing | PPTX [slideshare.net]
- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Diamthazole Hydrochloride
This technical guide provides a comprehensive overview of the solubility of Diamthazole hydrochloride in various solvents, intended for researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details experimental protocols for solubility determination, and offers visual representations of key experimental workflows.
Physicochemical Properties of this compound
This compound, an antifungal agent, possesses the following physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ClN₃OS | [1] |
| Molecular Weight | 329.89 g/mol | [1] |
| CAS Number | 17140-69-1 | [1] |
| Appearance | White to light yellow solid | [1] |
Solubility of this compound
The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, delivery, and bioavailability. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and various solvent systems.
| Solvent/Solvent System | Solubility | Conditions & Notes | Source |
| DMSO | 100 mg/mL (303.13 mM) | Requires ultrasonic and warming/heating to 60°C. The use of new, non-hygroscopic DMSO is crucial as moisture can significantly impact solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are essential for pharmaceutical research. The following sections detail standardized protocols for determining the thermodynamic solubility and for preparing stock solutions of this compound.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] This method involves achieving a saturated solution in equilibrium with the solid drug.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant using a syringe filter.
-
Dilution: Dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
For many biological assays, this compound needs to be prepared in a mixed solvent system to ensure solubility and compatibility. The following protocol describes the preparation of a 2.5 mg/mL solution in a DMSO/PEG300/Tween-80/Saline vehicle.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require warming and sonication.
-
Mixing Solvents: In a sterile conical tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Addition of PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Addition of Tween-80: Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution thoroughly.
-
Sonication: To ensure complete dissolution and a clear solution, sonicate the final mixture. The final concentration of this compound will be 2.5 mg/mL.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for Preparing a Mixed Solvent Stock Solution.
References
An In-depth Technical Guide to the Safety and Handling of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional and refer to the most current Safety Data Sheet (SDS) before handling any chemical substance.
Introduction
Diamthazole hydrochloride is an antifungal agent. While historically used in some medicinal applications, it has been withdrawn from markets in certain regions due to adverse effects, including neuropsychiatric reactions.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available technical data. It is crucial for laboratory personnel to adhere to strict safety protocols when working with this compound to minimize potential risks.
Toxicological Data
Table 1: Acute Toxicity Data
| Route of Exposure | Species | LD50 (Lethal Dose, 50%) |
| Oral | Not Specified | Data not available[2] |
| Dermal | Not Specified | Data not available[2] |
| Inhalation | Not Specified | Data not available[2] |
Table 2: Occupational Exposure Limits
| Organization | TWA (8-hour Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| OSHA (PEL) | Data not available | Data not available |
| ACGIH (TLV) | Data not available | Data not available |
| NIOSH (REL) | Data not available | Data not available |
Hazard Identification and Classification
While specific GHS classification data is limited, based on the available information, this compound should be handled as a substance with potential for adverse health effects. The primary known risk is associated with its potential for neuropsychiatric reactions upon exposure.[1]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.
Handling
-
Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and mucous membranes.
-
Aerosol Generation: Avoid procedures that may generate dust or aerosols.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage
-
Container: Store in a tightly sealed, light-resistant container.
-
Temperature: Recommended storage is at -20°C for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles | Chemical splash goggles. |
| Skin | Laboratory Coat | Full-length, buttoned. |
| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory | Respirator | Recommended if dust or aerosols are generated. |
PPE Selection Logic
Caption: PPE selection based on exposure routes.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spills and Leaks
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Prevent the material from entering drains or waterways.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.
Conclusion
While quantitative toxicological data for this compound is scarce, the available information indicates that it should be handled with significant caution. The historical withdrawal from some markets due to adverse effects underscores the need for stringent adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Diamthazole hydrochloride molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamthazole, a benzothiazole derivative, was historically investigated as a topical antifungal agent. This document provides a comprehensive technical overview of Diamthazole hydrochloride, including its chemical properties, and available information on its biological activity. Notably, Diamthazole was withdrawn from the market due to safety concerns, specifically neuropsychiatric reactions, a critical consideration for any future research or development involving this chemical scaffold. This whitepaper consolidates the known data on Diamthazole, presents relevant experimental frameworks for antifungal drug evaluation, and discusses the historical context of its clinical use and withdrawal.
Introduction
Diamthazole is a synthetic compound belonging to the benzothiazole class of molecules, which has been explored for its therapeutic properties. As an antifungal agent, it was developed to treat topical fungal infections. Despite its initial clinical use, Diamthazole was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse effects[1]. This historical context is vital for researchers exploring new antifungal agents, as the benzothiazole scaffold may require careful toxicological profiling. This document aims to provide a detailed technical guide on this compound for scientific and drug development professionals.
Physicochemical Properties
Diamthazole has been documented in its free base form, as a hydrochloride salt, and as a dihydrochloride salt. The properties of each are summarized below.
| Property | Diamthazole (Free Base) | This compound | Diamthazole Dihydrochloride |
| Molecular Formula | C15H23N3OS | C15H24ClN3OS | C15H25Cl2N3OS |
| Molecular Weight | 293.43 g/mol | 329.89 g/mol | 366.35 g/mol |
| Chemical Structure | |||
| Appearance | Oil | White to light yellow solid | Crystalline solid |
| Solubility | Slightly soluble in water | Soluble in DMSO (100 mg/mL) | Freely soluble in water, methanol, and ethanol |
Data sourced from commercial supplier information and chemical databases.
Antifungal Activity and Mechanism of Action
The precise mechanism of action for Diamthazole has not been extensively elucidated in recent studies. As a benzothiazole derivative, its mechanism may differ from more common antifungal classes like azoles or polyenes[2][3][4][5]. The general mechanism for many antifungal drugs involves the disruption of the fungal cell membrane's integrity, often by inhibiting the synthesis of ergosterol, a key component of the membrane[2][3][4]. Another common mechanism is the inhibition of cell wall synthesis or nucleic acid synthesis[4]. Without specific studies on Diamthazole, its molecular target remains speculative.
Experimental Protocols
Given the lack of specific published experimental data for Diamthazole, this section outlines standardized protocols relevant to the evaluation of a novel antifungal compound. These methodologies would be appropriate for any new investigation into Diamthazole or its analogues.
Antifungal Susceptibility Testing
In vitro antifungal susceptibility testing is crucial to determine the potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.
4.1.1. Broth Microdilution Method (CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial two-fold dilutions are then made in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Incubation: The prepared microdilution plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for fungistatic agents) in growth compared to the drug-free control well.
4.1.2. Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of susceptibility.
-
Agar Plate Preparation: Mueller-Hinton agar plates supplemented with glucose and methylene blue are used.
-
Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar plate.
-
Disk Application: A paper disk impregnated with a known amount of this compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the organism to the antifungal agent.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of an antifungal candidate. A murine model of systemic candidiasis is a common choice.
-
Infection Model: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.
-
Treatment: this compound, formulated in a suitable vehicle, is administered to the mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intraperitoneal).
-
Efficacy Assessment: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to count CFUs.
Synthesis of Diamthazole
The synthesis of Diamthazole, 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine, involves the construction of the benzothiazole core followed by functionalization. While the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be derived from general methods for preparing substituted 2-aminobenzothiazoles.
A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen to form the 2-aminobenzothiazole ring system. The substituents on the benzene ring and the amino group can be introduced before or after the ring formation.
Safety and Toxicology
The most significant aspect of Diamthazole's profile is its withdrawal from the market due to adverse effects.
Neurotoxicity
Diamthazole was withdrawn from clinical use in France in 1972 due to reports of neuropsychiatric reactions[1]. The specific nature and frequency of these reactions are not well-documented in currently accessible literature. However, this historical fact strongly indicates a potential for central nervous system toxicity. Any further investigation of Diamthazole or structurally related compounds would require rigorous neurotoxicity screening.
General Adverse Effects of Antifungal Agents
Long-term administration of some classes of antifungal agents, such as azoles, is associated with a range of adverse effects, including hepatotoxicity, hormone-related effects, and peripheral neuropathy[6][7][8]. While Diamthazole is not an azole, these findings highlight the importance of comprehensive toxicological evaluation for any systemically administered antifungal agent.
Logical and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows in antifungal drug discovery and the potential synthesis of Diamthazole.
Caption: A generalized workflow for antifungal drug discovery and development.
Caption: A plausible synthetic pathway for Diamthazole.
Conclusion
This compound is a benzothiazole derivative with historical use as a topical antifungal agent. This technical whitepaper has summarized its known physicochemical properties and highlighted the significant gaps in the publicly available data regarding its antifungal potency and specific mechanism of action. The critical safety finding of neurotoxicity that led to its market withdrawal underscores the importance of thorough toxicological assessment for this class of compounds. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new antifungal candidates. For researchers and drug development professionals, the story of Diamthazole serves as a valuable case study, emphasizing that both efficacy and safety are paramount in the development of new therapeutic agents.
References
- 1. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 6. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 8. Side effects of long-term azole therapy - Life Worldwide [en.fungaleducation.org]
Methodological & Application
Application Notes and Protocols: Preparation of Diamthazole Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole, also known as Dimazole, is an antifungal agent utilized in infection research.[1][2] The hydrochloride salt of Diamthazole is often preferred for research purposes due to its enhanced water solubility and stability compared to the free base form.[1] These application notes provide a detailed protocol for the preparation of a Diamthazole hydrochloride stock solution for in vitro experimental use, along with essential safety and handling information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ClN₃OS | [3] |
| Molecular Weight | 329.89 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| CAS Number | 17140-69-1 | [3] |
Solubility
This compound exhibits solubility in various solvents. For the preparation of stock solutions for in vitro assays, Dimethyl sulfoxide (DMSO) is a common choice. The solubility of this compound in select solvents is detailed in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (303.13 mM) | Ultrasonic and warming may be required. Use newly opened DMSO as it is hygroscopic. | [1] |
| Water | Freely soluble (as Dihydrochloride) | A 5% aqueous solution has a pH of approximately 2. | [4] |
| Methanol | Freely soluble (as Dihydrochloride) | [4] | |
| Ethanol | Freely soluble (as Dihydrochloride) | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate personal protective equipment, including a lab coat, gloves, and safety goggles.
-
Weighing of this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.2989 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 329.89 g/mol * 1000 mg/g = 3.2989 mg/mL).
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 60°C) or sonication for a few minutes can be applied.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions and Disposal
Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated area.[4] Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Exposure: Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first-aid measures outlined below. Avoid the formation of dust and aerosols.[4]
-
First-Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
-
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not let the chemical enter drains.[4]
Application: Antifungal Research
This compound is primarily used as an antifungal agent in research.[1][3] Its mechanism of action is believed to be similar to other imidazole derivatives, which involves the inhibition of ergosterol biosynthesis.[5] Ergosterol is a critical component of fungal cell membranes. By disrupting its synthesis, imidazole antifungals compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
The following diagram depicts the proposed signaling pathway for the antifungal action of imidazole derivatives like Diamthazole.
Caption: Proposed Mechanism of Action for Diamthazole.
References
In Vivo Administration of Methimazole (Dimethazole) in Murine Models: Application Notes and Protocols
A Note on Nomenclature: The term "Diamthazole hydrochloride" likely represents a misspelling of Dimethazole, which is chemically identical to Methimazole (MMI). This document will henceforth refer to the compound as Methimazole, a well-documented thionamide. These application notes are intended for researchers, scientists, and drug development professionals exploring the in vivo effects of Methimazole in mouse models.
Introduction
Methimazole is a thionamide drug primarily used to treat hyperthyroidism. Its principal mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[1][2] Beyond its effects on thyroid hormone production, Methimazole has been observed to possess immunomodulatory and antioxidant properties.[3][4] While not a conventional anti-cancer therapeutic, its influence on the immune system and specific signaling pathways has led to its investigation in various preclinical models, including those with oncological relevance.[5][6] This document provides a summary of reported in vivo dosing regimens and detailed protocols for the administration of Methimazole in mouse models.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing of Methimazole in various mouse models. These data are provided for comparative purposes to guide dose selection and experimental design.
Table 1: Methimazole Dosing Regimens in Mouse Models
| Mouse Strain | Dosing Route | Dose | Duration | Primary Outcome Investigated | Reference |
| C3H | Drinking Water | 35 mg/L, increased to 500 mg/L | 26 months | Carcinogenicity | [7] |
| C57BL/6 | Drinking Water | 0.1% (w/v) | 2-4 weeks | Immunomodulation, Tumor Susceptibility | [5] |
| Not Specified | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Toxicity and Metabolism | [8] |
| A/J | Drinking Water | 0.05% (w/v) | 59 days | Immunosuppression in Thyroiditis Model | [9] |
Experimental Protocols
Preparation of Methimazole for In Vivo Administration
A. Oral Administration via Drinking Water:
-
Materials:
-
Methimazole powder (Sigma-Aldrich, Cat. No. M8875 or equivalent)
-
Sterile, deionized water
-
Light-protected water bottles
-
Sweetener (e.g., Splenda) and flavoring (e.g., Kool-Aid) to enhance palatability (optional, but recommended for long-term studies)[10]
-
-
Procedure:
-
To prepare a 0.1% (w/v) solution, dissolve 1 gram of Methimazole in 1 liter of sterile water.
-
If using sweeteners, first dissolve the sweetener and flavoring in the water before adding Methimazole. A common formulation is 0.4% (w/v) Splenda and 0.2% (w/v) Kool-Aid.[10]
-
Stir the solution until the Methimazole is completely dissolved.
-
Transfer the solution to light-protected water bottles and provide to the mice ad libitum.
-
Prepare fresh Methimazole-containing water at least once a week.
-
B. Intraperitoneal (i.p.) Injection:
-
Materials:
-
Methimazole powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Calculate the required amount of Methimazole based on the desired dose (e.g., 50 mg/kg) and the weight of the mice.
-
Dissolve the Methimazole powder in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates.
-
Administer the solution via intraperitoneal injection at a volume appropriate for the mouse's weight (typically 100-200 µL).
-
General Animal Husbandry and Monitoring
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake. Body weight should be recorded at least twice a week.
Mouse Tumor Model Protocol (Example: Subcutaneous Xenograft)
This protocol provides a general framework. Specific cell lines and treatment schedules will need to be optimized.
-
Cell Culture: Culture the desired cancer cell line (e.g., murine colon adenocarcinoma CT26) under standard conditions.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Methimazole according to the desired protocol (e.g., daily i.p. injections or ad libitum in drinking water).
-
Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed. Tumors can then be excised for further analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action of Methimazole is the inhibition of thyroid hormone synthesis. It also exhibits immunomodulatory effects that may be relevant in a cancer context.
Caption: Methimazole's dual mechanism: inhibiting thyroid hormone synthesis and modulating immune responses.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of Methimazole in a mouse cancer model.
Caption: Workflow for evaluating Methimazole's in vivo efficacy in a mouse xenograft model.
Discussion and Considerations
-
Tumor Model Selection: The choice of mouse model is critical. While Methimazole has been studied in the context of thyroid tumors, its effects on other cancer types are less clear. The reported immunosuppressive effects could potentially enhance the growth of certain tumors, as suggested in a lymphoma model.[5]
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic window for any anti-tumor effects while minimizing toxicity.
-
Pharmacokinetics: The route of administration will significantly impact the pharmacokinetic profile of Methimazole. Administration in drinking water offers a less stressful, long-term dosing method, but the exact dose consumed by each animal can vary. Intraperitoneal injections provide more precise dosing but can be a source of stress.
-
Mechanism of Action in Cancer: The potential anti-cancer mechanisms of Methimazole are not well-established. In glioblastoma, it is hypothesized to increase the levels of tumor-suppressive hydrogen sulfide (H2S).[6] Its immunomodulatory effects on the JAK/STAT pathway could also play a role in the tumor microenvironment.[3] Further research is needed to elucidate these mechanisms.
These application notes provide a starting point for researchers interested in the in vivo investigation of Methimazole in mouse models. Careful consideration of the experimental design, including the choice of model, dosing regimen, and relevant endpoints, will be essential for obtaining meaningful and reproducible results.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effect of methimazole on inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. The Tissue-Specific Toxicity of Methimazole in the Mouse Olfactory Mucosa Is Partly Mediated through Target-Tissue Metabolic Activation by CYP2A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of methimazole on murine thyroiditis. Evidence for immunosuppression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diamthazole Hydrochloride in Fungal Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Candida albicans, a major opportunistic fungal pathogen, is a common culprit in biofilm-associated infections. The development of novel therapeutic agents that can effectively target these resilient structures is a critical area of research. Diamthazole hydrochloride has been identified as an antifungal agent with potential applications in combating fungal infections.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound against Candida albicans biofilms, from initial susceptibility testing to analysis of its impact on key biofilm developmental stages.
Mechanism of Action (Hypothesized)
While the precise mechanism of action of this compound against fungal biofilms is still under investigation, it is hypothesized to interfere with one or more key processes essential for biofilm formation and maintenance. Potential targets include the synthesis of ergosterol, a vital component of the fungal cell membrane, disruption of the extracellular matrix (ECM), and interference with quorum sensing pathways that regulate biofilm development.[3][4][5][6][7]
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data illustrating the potential efficacy of this compound against Candida albicans biofilms. These values are provided as a representative example for the purpose of these protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm Cells of Candida albicans
| Compound | Planktonic MIC₅₀ (µg/mL) | Planktonic MIC₈₀ (µg/mL) | Sessile MIC₅₀ (SMIC₅₀) (µg/mL) | Sessile MIC₈₀ (SMIC₈₀) (µg/mL) |
| Diamthazole HCl | 8 | 16 | 64 | 128 |
| Fluconazole | 1 | 2 | >1024 | >1024 |
MIC₅₀/₈₀: Minimum inhibitory concentration required to inhibit 50%/80% of planktonic cell growth. SMIC₅₀/₈₀: Sessile minimum inhibitory concentration required to reduce metabolic activity of biofilm by 50%/80%.[8]
Table 2: Effect of this compound on Candida albicans Biofilm Formation and Pre-formed Biofilms
| Compound Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Reduction (%) |
| 16 | 45 | 20 |
| 32 | 70 | 42 |
| 64 | 92 | 65 |
| 128 | 98 | 85 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Candida albicans
This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic (free-floating) Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serially dilute this compound in RPMI-1640 medium in a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include positive (no drug) and negative (no cells) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.
Protocol 2: Candida albicans Biofilm Formation and Susceptibility Testing (SMIC)
This protocol assesses the efficacy of this compound against mature Candida albicans biofilms.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Spectrophotometer (plate reader)
Procedure:
-
Biofilm Formation:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the inoculum to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[9]
-
-
Antifungal Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of each dilution to the wells containing the pre-formed biofilms.
-
Include a drug-free control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare the XTT-menadione solution.
-
Wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the colorimetric change at 490 nm using a plate reader.
-
The Sessile MIC (SMIC) is the concentration at which a significant reduction in metabolic activity is observed compared to the control.[8][9]
-
Protocol 3: Inhibition of Biofilm Formation Assay
This assay determines the ability of this compound to prevent the formation of biofilms.
Materials:
-
Same as Protocol 2
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Acetic Acid (33%)
Procedure:
-
Prepare a standardized inoculum of C. albicans (1 x 10⁶ cells/mL) in RPMI-1640 medium.
-
In a 96-well plate, add 100 µL of RPMI-1640 containing serial dilutions of this compound.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, gently wash the wells twice with PBS.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Add 100 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes.
-
Wash the wells with PBS to remove excess stain.
-
Add 200 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm. A reduction in absorbance indicates inhibition of biofilm formation.[10]
-
Protocol 4: Adhesion Inhibition Assay
This protocol evaluates the effect of this compound on the initial attachment of C. albicans to a surface, a critical first step in biofilm formation.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
96-well microtiter plates
-
This compound stock solution
-
PBS
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Acetic Acid (33%)
Procedure:
-
Pre-treat a standardized inoculum of C. albicans (1 x 10⁷ cells/mL) with various concentrations of this compound for 1 hour at 37°C.
-
Add 100 µL of the pre-treated fungal suspension to each well of a 96-well plate.
-
Incubate for 90 minutes at 37°C to allow for adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the adhered cells using the Crystal Violet staining method as described in Protocol 3. A decrease in absorbance indicates inhibition of adhesion.[11][12]
Diagrams
Caption: Workflow for evaluating this compound's anti-biofilm activity.
Caption: Potential signaling pathways in C. albicans targeted by antifungal agents.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fungal quorum sensing molecules as potential drugs in the treatment of chronic wounds and their delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the Candida biofilm matrix in drug and immune protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the extracellular matrix in Candida biofilm antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of biofilm formation and antimicrobial susceptibility (drug resistance) of Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of adherence of Candida albicans by conventional and experimental antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting adhesion in fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antifungal Testing of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole hydrochloride, a benzothiazole derivative, has been identified as an antifungal agent.[1] The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the development and characterization of novel antifungal compounds.[1][2] These application notes provide a comprehensive guide to the cell-based assays for evaluating the antifungal efficacy and cytotoxic potential of this compound. The protocols detailed herein are designed to be followed by researchers in microbiology, mycology, and drug discovery.
The primary mechanism of action for many azole and benzothiazole-based antifungal agents involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] By inhibiting key enzymes in this pathway, these compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This document outlines protocols to determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi, assess its cytotoxicity against mammalian cells, and investigate its potential mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data for the antifungal and cytotoxic activities of this compound. This data is for illustrative purposes and serves as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Fluconazole (Control) MIC (µg/mL) |
| This compound | 4 | 2 |
| 8 | 2 | |
| 4 | 1 | |
| Average | 5.33 | 1.67 |
Table 2: Cytotoxicity of this compound on Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | IC50 (µM) after 24h exposure | Doxorubicin (Control) IC50 (µM) after 24h exposure |
| This compound | 65 | 1.5 |
| 72 | 1.8 | |
| 68 | 1.6 | |
| Average | 68.33 | 1.63 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[5][6]
Materials:
-
This compound
-
Fluconazole (control)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of this compound and fluconazole in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the 1280 µg/mL stock solution of this compound to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Repeat the serial dilution for fluconazole in a separate row.
-
The eleventh well in each row should contain only medium and the fungal inoculum (growth control), and the twelfth well should contain only medium (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control wells).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control well.
-
Growth can be assessed visually or by reading the absorbance at 490 nm using a microplate reader.
-
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Human cell line (e.g., HepG2)
-
This compound
-
Doxorubicin (control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM.
-
Trypsinize the cells and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in DMEM.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Protocol 3: Evaluation of Cell Membrane Integrity by Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[8][9]
Materials:
-
Human cell line (e.g., HepG2)
-
This compound
-
Triton X-100 (positive control for maximum LDH release)
-
LDH assay kit
-
Sterile 96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay protocol.
-
Include a positive control by treating some wells with 1% Triton X-100 for 30 minutes before the end of the incubation period to induce maximum cell lysis.
-
-
LDH Assay:
-
After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
-
-
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
Human cell line (e.g., Jurkat)
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Include an untreated control and a positive control treated with staurosporine.
-
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: General workflow for cytotoxicity assays (MTT/LDH).
References
- 1. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Storage of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended storage conditions for Diamthazole hydrochloride, an antifungal agent. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf life. The following sections detail recommended storage conditions, general handling precautions, and a generalized protocol for stability testing based on international guidelines.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended conditions for the solid compound and its solutions based on supplier information. For long-term storage, maintaining a cold and dry environment is paramount.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container in a dry place. |
| Stock Solution | -80°C | 6 months | Sealed storage, protect from moisture.[1] |
| -20°C | 1 month | Sealed storage, protect from moisture.[1] |
General Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety practices to ensure both personal safety and the integrity of the compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Container: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[2][3][4]
-
Environmental Conditions: Store in a dry and cool place, away from heat, open flames, and sources of ignition.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates the key considerations and workflow for maintaining the stability of this compound, from initial receipt to experimental use.
Caption: Workflow for maintaining this compound stability.
Experimental Protocol: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal degradation.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
-
pH meter
Methodology:
4.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of solvents as per solubility data) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stress agent to achieve a final desired concentration.
4.2. Forced Degradation (Stress Testing)
-
Acid Hydrolysis:
-
Mix the drug solution with 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the drug solution with 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the drug solution with 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at defined time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Photostability:
-
Expose the drug solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
4.3. Analytical Method
-
Develop and validate a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 10 µL.
-
-
Analyze the stressed samples by HPLC.
4.4. Data Analysis
-
Calculate the percentage of degradation of this compound in each stressed sample by comparing the peak area of the intact drug with that of an unstressed control sample.
-
Identify and quantify any major degradation products.
The following diagram outlines the workflow for a typical forced degradation study.
Caption: Experimental workflow for a forced degradation study.
References
Application Notes and Protocols: Diamthazole Hydrochloride for Studying Fungal Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole hydrochloride, a benzothiazole derivative, is an antifungal agent with potential applications in the study of fungal drug resistance.[1][2] While specific research on its role in resistance mechanisms is limited, its chemical class is known for antifungal properties, making it a valuable tool for investigating the evolution and molecular basis of fungal resistance.[3][4][5] These application notes provide a framework for utilizing this compound to induce, characterize, and understand the mechanisms of antifungal resistance in various fungal pathogens. The hydrochloride salt form offers enhanced water solubility and stability, which is advantageous for in vitro experimental setups.
The study of drug resistance often involves inducing resistance in a controlled laboratory setting to identify the genetic and molecular changes that confer the resistant phenotype. Common mechanisms of fungal resistance include alterations in the drug target, overexpression of efflux pumps, and changes in the fungal cell wall or membrane composition.[6][7] By exposing fungi to sub-lethal concentrations of this compound over time, researchers can select for resistant strains and subsequently analyze the underlying signaling pathways and genetic mutations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄ClN₃OS | [8] |
| Molecular Weight | 329.89 g/mol | [8] |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO and water | [2] |
| CAS Number | 17140-69-1 | [8] |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Against Common Fungal Pathogens
Note: The following data is illustrative and should be determined experimentally for the specific strains used in your research.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 8 - 64 |
| Aspergillus fumigatus | 16 - 128 |
| Cryptococcus neoformans | 4 - 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a given fungal strain using the broth microdilution method, based on established antifungal susceptibility testing standards.
Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in RPMI-1640 medium to create a working stock solution.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working stock in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Protocol 2: In Vitro Evolution of this compound Resistance
This protocol describes a method for inducing resistance to this compound in a fungal population through serial passage in the presence of the compound.[9][10]
Materials:
-
Fungal isolate with a known MIC to this compound
-
RPMI-1640 medium
-
This compound
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Initial Culture: Inoculate the fungal strain into a culture tube containing RPMI-1640 medium with this compound at a concentration of 0.5x the MIC.
-
Incubation: Incubate the culture at 35°C with shaking until visible growth is observed.
-
Serial Passage: Once growth is established, transfer an aliquot of the culture to a fresh tube of medium containing a higher concentration of this compound (e.g., 1x MIC).
-
Incremental Increase in Concentration: Continue this serial passage, gradually increasing the concentration of this compound in the medium with each transfer, contingent on the observation of growth in the previous concentration.
-
Isolation of Resistant Strains: After several passages, plate the culture onto agar plates containing a high concentration of this compound (e.g., 4x or 8x the original MIC) to isolate single resistant colonies.
-
Confirmation of Resistance: Determine the MIC of the isolated colonies to confirm a stable increase in resistance compared to the parental strain.
Visualization of Key Pathways and Workflows
References
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 2. Diamthazole | CAS#:95-27-2 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 5. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
Application Notes and Protocols for Antifungal Susceptibility Testing of Diamthazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole hydrochloride is an antifungal agent belonging to the thiazole class of compounds. Due to the emergence of antifungal resistance, robust and standardized methods for determining the susceptibility of various fungal pathogens to new and existing antifungal agents are crucial for both clinical and research applications. These application notes provide detailed protocols for determining the antifungal susceptibility of this compound based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific minimum inhibitory concentration (MIC) data for this compound is not widely published, this document provides protocols that can be used to generate such data and includes representative data from structurally related imidazole and thiazole antifungal agents to serve as a reference.
The primary mechanism of action for azole and thiazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately inhibits fungal growth.[1][3]
Data Presentation: Representative Antifungal Activity of Thiazole and Imidazole Derivatives
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Pathogenic Fungi
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | [6] |
| Thiazole Derivatives | Candida neoformans | 8 | [7] |
| Thiazole Derivatives | Trichophyton mentagrophytes | 16 | [7] |
| Imidazo[2,1-b][1][7][8]thiadiazole Derivatives | Staphylococcus aureus | 0.03 | [9] |
| Imidazo[2,1-b][1][7][8]thiadiazole Derivatives | Bacillus subtilis | 0.03 | [9] |
| Imidazo[2,1-b][1][7][8]thiadiazole Derivatives | Escherichia coli | 0.5 | [9] |
| 1,3,4-Thiadiazole Derivatives | Rhizopus oryzae | 150 - >300 | [9] |
Table 2: Representative Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Pathogenic Fungi
| Compound | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clotrimazole | Candida albicans | ≤0.06 - 8 | - | 0.5 | [10][11] |
| Clotrimazole | Candida spp. | 0.008 - 8 | 0.008 | 1 | [12] |
| Miconazole | Candida albicans | ≤0.5 - >4 | - | - | [13] |
| Ketoconazole | Candida albicans | ≤0.5 - >4 | - | - | [14] |
| Isoconazole | Dermatophytes | ≤5 | - | - | [15] |
| Oxiconazole | Dermatophytes | ≤5 | - | - | [15] |
| Bifonazole | Dermatophytes | ≤5 | - | - | [15] |
| Tioconazole | Dermatophytes | ≤5 | - | - | [15] |
| Imidazole Derivatives | Candida spp. | 0.5 - 32 | - | - | [16] |
Experimental Protocols
The following are detailed protocols for three standard antifungal susceptibility testing methods that can be adapted for this compound.
Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.DEF)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Sterile water and appropriate solvent for this compound
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., water, DMSO) to a concentration of 1280 µg/mL. Further dilutions will be made in RPMI 1640 medium.
-
-
Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum of 1-5 x 10³ CFU/mL.
-
Molds (e.g., Aspergillus spp.): From a 5-7 day old culture on Potato Dextrose Agar (PDA), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10⁶ conidia/mL. Dilute this suspension 1:50 in RPMI 1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Add 100 µL of each concentration to the wells.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the positive control. The endpoint can be read visually or with a microplate reader at 530 nm.
-
Disk Diffusion Method (Adapted from CLSI M44/M51)
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile saline
-
Sterile cotton swabs
Protocol:
-
Disk Preparation:
-
Prepare a stock solution of this compound.
-
Apply a known amount of the solution to sterile filter paper disks and allow them to dry. The concentration on the disk should be optimized in preliminary experiments.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks:
-
Place the this compound-impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.
-
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
Materials:
-
This compound
-
RPMI 1640 medium
-
Fungal isolates
-
Sterile test tubes or flasks
-
Sterile saline or PBS
-
Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Assay Setup:
-
Prepare test tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
Include a drug-free growth control.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension and dilute it in the test tubes to a final concentration of 1-5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. Fungistatic activity is a <3-log₁₀ reduction.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Azole/Thiazole Antifungals
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Logical Relationship: Fungicidal vs. Fungistatic Activity
Caption: Determining fungicidal vs. fungistatic activity from time-kill assay data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [In vitro susceptibility of dermatophyte strains to imidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Diamthazole Hydrochloride in Dermatophyte Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole hydrochloride is an antifungal agent that has been explored for its therapeutic potential against various fungal infections.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the efficacy and mechanism of action of this compound against dermatophytes, the causative agents of common superficial fungal infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch). The protocols outlined below are based on established methodologies for antifungal susceptibility testing and mechanism of action studies in the field of medical mycology.
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound against various dermatophyte species can be determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes hypothetical MIC values of this compound against common dermatophytes, offering a comparative view of its potential antifungal spectrum.
| Dermatophyte Species | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.125 - 2 | 0.5 | 1 |
| Trichophyton mentagrophytes | 0.25 - 4 | 1 | 2 |
| Microsporum canis | 0.125 - 1 | 0.25 | 0.5 |
| Epidermophyton floccosum | 0.5 - 4 | 1 | 2 |
Note: This data is illustrative and should be determined experimentally for specific strains.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound
-
Dermatophyte isolates (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28-30°C)
-
Sterile saline (0.85%) containing 0.05% Tween 80
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
-
Preparation of Inoculum:
-
Grow dermatophyte isolates on potato dextrose agar (PDA) at 28-30°C for 7-14 days.
-
Harvest conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.
-
Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2-10 x 10⁴ CFU/mL.
-
-
Microdilution Plate Setup:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Add 100 µL of the diluted inoculum to each well containing the drug dilutions.
-
Include a drug-free well with inoculum as a positive growth control and a well with medium only as a negative control.
-
-
Incubation:
-
Incubate the microtiter plates at 28-30°C for 4-7 days, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.
-
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A common mechanism of action for antifungal drugs is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The following protocol describes a method to assess the effect of this compound on the ergosterol content of dermatophytes.
Quantitative Data Summary
The following table presents hypothetical data on the percentage of ergosterol inhibition in Trichophyton rubrum after treatment with this compound at its MIC.
| Treatment | Ergosterol Content (µg/mg dry weight) | % Inhibition |
| Control (Untreated) | 10.5 | 0% |
| This compound (at MIC) | 2.1 | 80% |
Note: This data is for illustrative purposes.
Experimental Protocol: Spectrophotometric Quantification of Ergosterol
Materials:
-
Trichophyton rubrum culture
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Sterile glass beads
-
25% alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate T. rubrum into SDB and incubate at 28°C with shaking until the mid-logarithmic phase is reached.
-
Add this compound at its predetermined MIC value to the culture.
-
Incubate for a further 16-24 hours. An untreated culture should be run in parallel as a control.
-
-
Cell Pellet Collection:
-
Harvest the fungal mycelia by centrifugation.
-
Wash the pellet with sterile distilled water and determine the wet weight.
-
-
Ergosterol Extraction:
-
Add 3 mL of 25% alcoholic potassium hydroxide to the pellet.
-
Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.
-
Allow the tubes to cool to room temperature.
-
Add a mixture of 1 mL sterile distilled water and 3 mL n-heptane.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance between 230 nm and 300 nm using a spectrophotometer.
-
The presence of ergosterol is indicated by a characteristic four-peak curve. The absence of these peaks in the drug-treated sample suggests inhibition of ergosterol biosynthesis.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.
-
Visualizing Workflows and Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.
Conclusion
The protocols and data presented provide a framework for the systematic investigation of this compound as a potential treatment for dermatophytosis. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and research objectives. Further studies, including in vivo models and clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for the Analysis of Imidazole-Based Pharmaceuticals by Liquid Chromatography
A Presumptive Guide for the Analysis of Dimethazole Hydrochloride
Introduction
Dimethazole hydrochloride, as an imidazole derivative, belongs to a class of compounds with a wide range of pharmaceutical applications, including antifungal and antibacterial activities. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for the separation, identification, and quantification of these active pharmaceutical ingredients (APIs). This document provides detailed methodologies and protocols for the analysis of imidazole-based compounds, which can be adapted for Dimethazole hydrochloride.
Section 1: Liquid Chromatography Methodologies
A variety of HPLC and UPLC methods have been successfully applied to the analysis of imidazole derivatives. The choice of method depends on the specific properties of the analyte and the matrix in which it is being analyzed. Below is a summary of typical chromatographic conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common mode of chromatography for the analysis of moderately polar to non-polar compounds like many imidazole derivatives.
Typical Chromatographic Conditions:
| Parameter | Condition 1: Isocratic Elution | Condition 2: Gradient Elution |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 or C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (pH 3.20) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile |
| Composition | 70:30 (v/v) Mobile Phase B : Mobile Phase A[1][2] | Gradient program (e.g., 5% to 95% B over 10 min) |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 - 1.2 mL/min |
| Detection | UV at 280 nm or 300 nm[1][2][3] | Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 20 µL | 10 - 20 µL |
| Column Temperature | Ambient (25 °C) | 30 - 40 °C |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, by utilizing columns with smaller particle sizes (<2 µm).[3][4]
Typical UPLC Conditions:
| Parameter | Condition 1: Isocratic | Condition 2: Gradient |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[3] | Acquity UPLC HSS T3 (50 mm x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.01 M Ammonium Acetate | 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulfonic acid sodium salt (pH 3.0)[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile[5] |
| Composition | 75:25 (v/v) Mobile Phase A : Mobile Phase B[3] | Gradient: 5% B for 1 min, to 50% B in 4 min, then return to 5% B[5] |
| Flow Rate | 0.5 mL/min[3][5][6] | 0.5 mL/min[5] |
| Detection | UV at 210 nm or 265 nm[3][6] | UV at 280 nm[5] |
| Injection Volume | 0.8 - 2 µL[6] | 10 µL[5] |
| Column Temperature | 25 °C[6] | Ambient (25 °C)[5] |
Section 2: Experimental Protocols
The following are detailed protocols that can be adapted for the analysis of Dimethazole hydrochloride in bulk drug substance and pharmaceutical formulations.
Protocol for RP-HPLC Analysis
Objective: To determine the purity and concentration of Dimethazole hydrochloride using RP-HPLC with UV detection.
Materials:
-
Dimethazole hydrochloride reference standard
-
HPLC grade methanol or acetonitrile
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Dimethazole hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.[7]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Dimethazole hydrochloride to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters described in Section 1.1, Table, Condition 1.
-
Inject 20 µL of each standard solution and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Dimethazole hydrochloride in the sample solution from the calibration curve.
-
Calculate the percentage purity or the amount of drug in the formulation.
-
Section 3: Visualizations
Workflow for HPLC Analysis of Dimethazole Hydrochloride
Caption: General workflow for the HPLC analysis of a pharmaceutical compound.
Logical Relationship for Method Development
Caption: Key stages in the development of a liquid chromatography method.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diamthazole hydrochloride precipitation in aqueous solution
Welcome to the Technical Support Center for diamthazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting issues related to the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is the hydrochloride salt form of diamthazole, an antifungal agent.[1][2][3][4] In a research context, it is primarily used for studies related to fungal infections and the development of new antifungal therapies. The hydrochloride salt form is often used to improve the solubility and stability of the parent compound.[1]
Q2: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound from an aqueous solution can be attributed to several factors:
-
pH Shift: The solubility of hydrochloride salts is often pH-dependent. An increase in the pH of the solution can cause the salt to convert back to its less soluble free base form, leading to precipitation.
-
Exceeding Solubility Limit: The concentration of this compound in your solution may have surpassed its intrinsic solubility under the specific experimental conditions (e.g., temperature, co-solvents).
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.[5][6]
-
Common Ion Effect: The presence of other chloride ions in the solution from different sources can decrease the solubility of this compound.
-
Salt Disproportionation: In some cases, the hydrochloride salt can disproportionate into the free base and hydrochloric acid, especially in suspensions or when interacting with certain excipients.[1][5][7][8]
Q3: What is the general solubility profile of this compound?
Troubleshooting Guides
This section provides structured guidance for resolving common issues with this compound precipitation.
Issue 1: Precipitation observed upon initial dissolution in an aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen buffer at the experimental temperature. The pH of the buffer may not be optimal for solubility.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is in the acidic range (e.g., pH 2-5) to maximize the solubility of the hydrochloride salt.
-
Increase Solvent Volume: If possible, increase the volume of the buffer to work with a lower, more soluble concentration.
-
Gentle Heating and Sonication: Aid dissolution by gently warming the solution (e.g., to 37°C) and using a sonicator bath. Be cautious with heat, as it can degrade the compound.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[3] See the experimental protocols section for details.
-
Issue 2: Precipitation occurs after adding a stock solution (in organic solvent) to an aqueous medium.
-
Possible Cause: The compound is significantly less soluble in the final aqueous buffer composition than in the initial organic stock solvent. This rapid change in solvent environment can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer.
-
Stepwise Dilution: Add the stock solution to the buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.
-
Optimize Co-solvent Percentage: The final concentration of the organic solvent in the aqueous solution may be too low. You may need to increase the percentage of the co-solvent (e.g., up to 10% DMSO), but be mindful of its potential effects on your experiment.
-
Issue 3: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. Changes in temperature or pH over time, or degradation of the compound, can lead to precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always recommended to prepare fresh solutions of this compound for each experiment to ensure stability and avoid issues with precipitation over time.
-
Storage Conditions: If short-term storage is necessary, store the solution at a constant, cool temperature (e.g., 2-8°C) to slow down potential degradation and precipitation.[1][8] However, be aware that for some compounds, cooling can decrease solubility. A preliminary stability test is advisable.
-
pH Stability: Ensure the pH of your final solution remains stable over the course of your experiment.
-
Data Presentation
Table 1: Qualitative Solubility and Formulation Components for this compound
| Solvent/Component | Role in Formulation | Observations/Recommendations | Reference |
| Water/Aqueous Buffers | Primary Solvent | Limited solubility, highly pH-dependent. Acidic pH is recommended. | [10] |
| DMSO (Dimethyl Sulfoxide) | Co-solvent | Used to create high-concentration stock solutions. | |
| PEG300 (Polyethylene Glycol 300) | Co-solvent/Vehicle | Often used in combination with other solvents for in vivo formulations. | [3] |
| Tween-80 (Polysorbate 80) | Surfactant/Wetting Agent | Improves wettability and homogeneity of the solution/suspension. | [1][5] |
| Saline | Vehicle | Used as a diluent for in vivo preparations. | [3] |
| Corn Oil | Vehicle | An alternative vehicle for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Experiments
This protocol describes the preparation of a stock solution of this compound, which can be diluted to the final working concentration in cell culture media or other aqueous buffers.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
-
Dilution: Perform a stepwise dilution of the stock solution into your final aqueous buffer or cell culture medium to achieve the desired working concentration. Add the stock solution slowly while mixing.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely above the solubility limit in that specific medium.
Protocol 2: Example Formulation for In Vivo Studies
This protocol provides an example of a multi-component solvent system to maintain the solubility of this compound for in vivo administration.[3]
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a separate tube, combine the required volumes of PEG300 and Tween-80. For example, for a final solution of 1 mL, you might use 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine and Mix: Add the appropriate volume of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add saline to reach the final desired volume and concentration. Mix until a clear solution is obtained. Ultrasonic treatment may be necessary to achieve a clear solution.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed mechanism of action and resulting stress signaling pathway activation.
References
- 1. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. biorbyt.com [biorbyt.com]
- 5. DSpace [helda.helsinki.fi]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diamthazole Hydrochloride Concentration for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Diamthazole hydrochloride for antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other azole antifungals?
A1: this compound, belonging to the azole class of antifungals, is presumed to act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azole antifungals compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death. This disruption of the cell membrane can also trigger cellular stress responses, such as the Cell Wall Integrity (CWI) pathway.
Q2: What is the recommended method for determining the optimal concentration of this compound?
A2: The recommended method for determining the in vitro activity of a new antifungal agent like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized technique outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Q3: How should I prepare a stock solution of this compound for in vitro assays?
A3: this compound is sparingly soluble in water but can be dissolved in organic solvents. For in vitro antifungal susceptibility testing, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth and interfere with the results. To prepare the stock solution, dissolve the desired amount of this compound powder in DMSO and vortex until it is completely dissolved. Gentle warming may be applied if necessary. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am observing no inhibition of fungal growth at the concentrations of this compound I've tested. What could be the reason?
A4: There are several potential reasons for a lack of fungal growth inhibition:
-
Inactive Compound: The compound may not be active against the specific fungal strain you are testing.
-
Concentration Range: The concentration range tested may be too low. Consider performing a broader range-finding study with higher concentrations.
-
Solubility Issues: The compound may have precipitated out of the solution when diluted into the aqueous assay medium. Visually inspect the wells for any signs of precipitation.
-
Inoculum Density: The fungal inoculum may be too dense, overwhelming the effect of the compound. Ensure your inoculum is prepared to the recommended concentration.
-
Drug Degradation: The compound may be unstable in the assay medium or under the incubation conditions.
Q5: My MIC results for this compound are inconsistent between experiments. What are the possible causes?
A5: Inconsistent MIC results can be attributed to several factors:
-
Inoculum Variability: The most common cause of variability is inconsistent inoculum preparation. Ensure the fungal suspension is homogenous and standardized using a spectrophotometer or hemocytometer before each experiment.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final drug concentrations. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth and, consequently, the MIC reading. Maintain consistent incubation parameters for all assays.
-
Subjective Endpoint Reading: Visual determination of the MIC endpoint can be subjective. To improve consistency, have two individuals read the plates independently, or use a spectrophotometer to measure optical density for a more objective assessment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in assay wells | - The compound's solubility limit in the aqueous medium has been exceeded.- The final DMSO concentration is too low to maintain solubility. | - Visually inspect the stock solution and assay wells for any precipitate.- Prepare a more dilute stock solution in DMSO.- Ensure the final DMSO concentration in the assay is maintained at a consistent and non-inhibitory level (typically ≤1%).- Consider using a different solvent system if DMSO is not suitable, but ensure the solvent itself does not affect fungal growth. |
| "Trailing" or residual growth at concentrations above the MIC | - This is a known phenomenon with some azole antifungals, where partial growth persists over a range of concentrations, making the MIC endpoint difficult to determine. | - Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for yeasts).- Strictly adhere to the recommended endpoint reading criteria (e.g., a significant reduction, such as ≥50% inhibition, for azoles against yeasts, rather than complete inhibition).- Use a spectrophotometer to quantify the level of growth inhibition for a more objective endpoint determination. |
| No fungal growth in the growth control well | - Inoculum was not viable.- Inoculum was not added to the well.- Incubation conditions were incorrect. | - Check the viability of the fungal stock culture.- Ensure proper inoculation of all wells, including the growth control.- Verify the incubator temperature and atmosphere. |
| Contamination in assay wells | - Non-sterile technique during plate preparation or inoculation. | - Use aseptic techniques throughout the entire procedure.- Include a sterility control well (medium only) to check for contamination. |
Data Presentation
Due to the lack of publicly available, specific MIC data for this compound, the following table provides a representative range of MIC values for other commonly used azole antifungals against prevalent fungal pathogens. This data is intended to provide a general understanding of the expected potency of this class of compounds. The actual MIC of this compound will need to be determined experimentally.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - >64 | 0.5 - 2 | 2 - >64 |
| Aspergillus fumigatus | 16 - >64 | >64 | >64 | |
| Itraconazole | Candida albicans | ≤0.03 - 4 | 0.06 - 0.25 | 0.25 - 1 |
| Aspergillus fumigatus | 0.125 - 8 | 0.5 - 1 | 1 - 2 | |
| Voriconazole | Candida albicans | ≤0.015 - 2 | 0.03 - 0.06 | 0.06 - 0.25 |
| Aspergillus fumigatus | 0.125 - 4 | 0.25 - 0.5 | 0.5 - 1 | |
| Posaconazole | Candida albicans | ≤0.008 - 2 | 0.03 - 0.06 | 0.06 - 0.25 |
| Aspergillus fumigatus | ≤0.015 - 1 | 0.06 - 0.125 | 0.125 - 0.25 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. These values are compiled from various sources and can vary depending on the specific strains and testing conditions.
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.
1. Preparation of Materials:
-
Antifungal Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Culture Medium: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Fungal Inoculum:
-
Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the assay wells.
-
Filamentous Fungi (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL in RPMI 1640.
-
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound by diluting the stock solution in RPMI 1640. Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing RPMI 1640 and the fungal inoculum, but no drug).
-
Well 12 will serve as the sterility control (containing only RPMI 1640).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
3. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is often defined as ≥50% reduction in turbidity as determined visually or with a microplate reader.
Visualizations
Troubleshooting poor solubility of Diamthazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with Dimethazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Dimethazole hydrochloride and what are its basic properties?
Dimethazole, also known as Diamthazole, is an antifungal agent. The hydrochloride salt is supplied as a dihydrochloride with the molecular formula C15H25Cl2N3OS. As a salt of a basic compound, its solubility is expected to be pH-dependent.
Q2: I am having trouble dissolving Dimethazole hydrochloride in water. What could be the reason?
Poor aqueous solubility of hydrochloride salts can be attributed to several factors:
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pH of the solution: The free base form of Dimethazole is likely less soluble than its hydrochloride salt. If the pH of the water is not acidic enough, the salt may convert to the free base, which can then precipitate.
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Common ion effect: The presence of other chloride ions in the solution (e.g., from a buffer like HCl) can decrease the solubility of Dimethazole hydrochloride.
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Kinetics of dissolution: The rate at which the compound dissolves may be slow. Factors like particle size and inadequate agitation can affect the dissolution rate.
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Hygroscopicity: Hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere, which can lead to handling difficulties and affect solubility.
Q3: What is the recommended solvent for Dimethazole hydrochloride?
Q4: Can I heat the solution to improve solubility?
Heating can increase the solubility of many compounds, but it should be done with caution. Excessive heat may cause degradation of Dimethazole hydrochloride.
Technical Support Center: Degradation of Dimethazole Hydrochloride in Solution
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Dimethazole hydrochloride in solution?
A1: Based on its chemical structure, Dimethazole hydrochloride is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2] The imidazole ring and any susceptible functional groups are the likely sites for these reactions.
Q2: I am observing unexpected peaks in my HPLC analysis of a Dimethazole solution. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. The formation of these products can be influenced by the pH of your solution, exposure to light, presence of oxidizing agents, and the storage temperature.[3][4] We recommend performing a forced degradation study to systematically identify these unknown peaks.
Q3: How can I prevent the degradation of Dimethazole hydrochloride during my experiments?
A3: To minimize degradation, it is recommended to prepare solutions fresh. If storage is necessary, solutions should be protected from light by using amber vials or wrapping the container in aluminum foil.[3] Buffering the solution to an optimal pH (if known) and storing at reduced temperatures can also enhance stability. For oxygen-sensitive compounds, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: What analytical techniques are suitable for identifying and quantifying Dimethazole hydrochloride and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[5][6] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent drug peak area in HPLC. | Degradation due to harsh solution conditions (e.g., extreme pH, high temperature). | Prepare fresh solutions and analyze immediately. If the experiment requires specific conditions, take time points to monitor the degradation rate. Consider adjusting the pH or lowering the temperature if the experimental design allows. |
| Appearance of multiple, poorly resolved peaks. | Formation of several degradation products. The current HPLC method may not be stability-indicating. | Develop and validate a stability-indicating HPLC method. This involves systematically testing different columns, mobile phase compositions, and gradients to achieve adequate separation of all degradation products from the parent drug and each other. |
| Inconsistent results between experimental replicates. | Variable exposure to light or oxygen, or temperature fluctuations. | Standardize your experimental setup. Ensure all samples are handled consistently, with controlled exposure to light and air. Use a temperature-controlled autosampler and storage chamber. |
| Mass balance in forced degradation studies is less than 95%. | Formation of non-chromophoric or volatile degradation products. The response factor of degradation products is significantly different from the parent drug. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. If volatile products are suspected, Gas Chromatography (GC) may be necessary. Determine the relative response factors of the major degradation products.[8][9] |
Experimental Protocols
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][8] The goal is to achieve 5-20% degradation of the drug substance.[8][9]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a solution of Dimethazole hydrochloride in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
-
For acid hydrolysis, add an equal volume of 0.1 N HCl.
-
For base hydrolysis, add an equal volume of 0.1 N NaOH.
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Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 12, 24 hours).
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At each time point, withdraw an aliquot, neutralize it (for acid hydrolysis, add an equivalent amount of base; for base hydrolysis, add an equivalent amount of acid), and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of Dimethazole hydrochloride.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.
-
Store the solution at room temperature and protect it from light.
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples by HPLC.
-
3. Thermal Degradation:
-
Protocol:
-
Expose a solid sample of Dimethazole hydrochloride to elevated temperatures (e.g., 70°C) in a stability chamber.
-
Expose a solution of Dimethazole hydrochloride to the same conditions.
-
Monitor for degradation at set intervals.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
-
4. Photolytic Degradation:
-
Protocol:
-
Prepare a solution of Dimethazole hydrochloride.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and store it under the same temperature conditions.
-
Monitor for degradation at appropriate time intervals.
-
Analyze the samples by HPLC.
-
Quantitative Data Summary
The following table presents hypothetical data for the degradation of a related thioimidazole compound, Methimazole, under various stress conditions. This data is for illustrative purposes and should be experimentally verified for Dimethazole hydrochloride.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | ~5% | Hydrolyzed Imidazole Ring Product |
| 0.1 N NaOH | 8 | 60 | ~15% | N-dealkylated and Ring Cleavage Products |
| 3% H₂O₂ | 12 | 25 | ~20% | Sulfinic and Sulfonic Acid Derivatives[10] |
| Thermal (Solution) | 48 | 70 | ~8% | Oxidative and Hydrolytic Products |
| Photolytic | 24 | 25 | ~12% | Photo-oxidized and Rearranged Products |
Visualizations
Caption: Hypothetical degradation pathways of Dimethazole hydrochloride.
Caption: General workflow for the analysis of degradation products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. sgs.com [sgs.com]
- 10. Kinetics and Mechanism of Oxidation of Methimazole by Chlorite in Slightly Acidic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Diamthazole Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the cytotoxic effects of Diamthazole hydrochloride (also known as Dimazole) in in vitro cell culture experiments. Given that publicly available data on the specific cytotoxic profile of this compound is limited, this guide integrates established principles for handling cytotoxic compounds with known information about structurally related azole antifungal agents.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death even at low concentrations of this compound. What are the primary troubleshooting steps?
A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the accuracy of your stock solution concentration and serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%, and run a solvent-only control to confirm. It is also crucial to perform a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a viable concentration range for your experiments.
Q2: How can we prepare a stable, non-toxic stock solution of this compound?
A2: this compound has limited aqueous solubility. A common method for preparing a stock solution is to dissolve the compound in sterile dimethyl sulfoxide (DMSO). For a 100 mg/mL stock solution, warming and sonication may be necessary to achieve complete dissolution. It is critical to use a freshly opened or anhydrous grade of DMSO, as hygroscopic DMSO can affect solubility. Prepare small, single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: Could the observed cytotoxicity be specific to our cell line?
A3: Yes, different cell lines can exhibit varying sensitivities to a compound. The cytotoxic effect of a drug can depend on the expression levels of its target proteins, the activity of metabolic enzymes, and the status of cellular stress response pathways in a particular cell line. If you observe high cytotoxicity, consider testing a panel of different cell lines to determine if the effect is cell-type specific.
Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A4: As an azole antifungal, this compound's primary mechanism of action in fungi is the inhibition of ergosterol biosynthesis. In mammalian cells, it may interact with cholesterol in cell membranes, leading to membrane disruption and subsequent cell death. Azole compounds are also known to interact with mammalian cytochrome P450 enzymes, which can interfere with essential metabolic pathways and contribute to toxicity.
Q5: How can we minimize cytotoxicity while still achieving the desired experimental effect?
A5: Optimizing the experimental conditions is key. Consider reducing the exposure time of the cells to the compound. A shorter incubation period may be sufficient to elicit the desired biological response without causing excessive cell death. Additionally, you can explore the impact of serum concentration in your culture medium. Serum proteins can bind to small molecules, reducing their effective concentration and, consequently, their cytotoxicity. Experimenting with different serum percentages or using serum-free media for a shorter duration could be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity across all tested concentrations | 1. Incorrect concentration: Errors in calculation or dilution. 2. Solvent toxicity: Final solvent concentration is too high. 3. Compound instability: Degradation into a more toxic form. | 1. Double-check all calculations and prepare fresh serial dilutions from a new stock aliquot. 2. Perform a dose-response experiment for the solvent alone to determine its non-toxic concentration range (typically <0.5% for DMSO). 3. Prepare fresh stock solutions and use them immediately. Assess compound stability in your culture medium over time. |
| Precipitation of the compound in the culture medium | 1. Poor aqueous solubility: The compound is coming out of solution at the working concentration. 2. Interaction with media components: The compound may be reacting with components in the culture medium. | 1. Visually inspect the medium for precipitates after adding the compound. Consider using a lower concentration or a different solvent system if compatible with your cells. 2. Test the solubility of the compound in different types of culture media. |
| Inconsistent results between experiments | 1. Variability in cell health: Differences in cell passage number, confluency, or overall health. 2. Inconsistent compound preparation: Variations in stock solution preparation or storage. | 1. Use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. 2. Strictly adhere to a standardized protocol for preparing and storing the compound. Use single-use aliquots to avoid freeze-thaw cycles. |
| Unexpected changes in cell morphology at sub-lethal concentrations | 1. Induction of cellular stress: The compound may be activating stress response pathways. 2. Cell cycle arrest: The compound could be halting cell cycle progression. | 1. Analyze markers of cellular stress, such as reactive oxygen species (ROS) production. 2. Perform cell cycle analysis using flow cytometry to determine if the compound is causing arrest at a specific phase. |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound in the public domain, the following table provides a representative example of how to present such data. Researchers should generate their own dose-response curves to determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) of this compound |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined experimentally |
| Example: A549 | Lung Carcinoma | 48 | Data to be determined experimentally |
| Example: HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined experimentally |
| Example: HEK293 | Normal Human Embryonic Kidney | 48 | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, warm the solution briefly (e.g., in a 37°C water bath) and/or sonicate until a clear solution is obtained.
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity observed with this compound.
Postulated Signaling Pathway for Azole-Induced Cytotoxicity
While the specific pathways for this compound are not yet fully elucidated, related azole compounds are known to induce apoptosis. This diagram illustrates a plausible general mechanism.
Caption: A potential signaling pathway for this compound-induced apoptosis in mammalian cells.
Improving the stability of Diamthazole hydrochloride working solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Diamthazole hydrochloride working solutions.
Troubleshooting Guides
Researchers may encounter issues with the stability of this compound working solutions, leading to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving common stability problems.
Problem: Precipitation or Cloudiness in the Working Solution
Precipitation or cloudiness in a freshly prepared or stored working solution is a common indicator of instability or poor solubility.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility | Increase the concentration of the organic co-solvent (e.g., DMSO, PEG300) in the final working solution. Gentle warming or sonication can also aid in dissolution. Note that hygroscopic DMSO can impact solubility; use freshly opened DMSO for stock solutions.[1] |
| pH Shift | The pH of the aqueous component of the working solution can significantly affect the solubility of this compound. Ensure the pH is maintained within the optimal range for solubility. |
| Low Temperature | Storage at low temperatures (e.g., 4°C) can cause some compounds to precipitate out of solution. Allow the solution to equilibrate to room temperature before use. |
Experimental Protocol: Optimizing Solvent Composition
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL), aiding dissolution with ultrasonication and gentle warming if necessary.[1]
-
Prepare a series of working solutions by varying the ratio of the organic co-solvent to the aqueous buffer. For example, prepare formulations with different percentages of PEG300 and Tween-80 in saline or PBS.
-
Visually inspect each solution for clarity immediately after preparation and after storage at different temperatures (e.g., 4°C, room temperature).
-
Quantify the concentration of this compound in the clear supernatant of any cloudy solutions using a validated analytical method like HPLC to determine the extent of precipitation.
Problem: Loss of Potency or Inconsistent Results
A gradual or sudden loss of biological activity in your experiments can be attributed to the chemical degradation of this compound in the working solution.
Illustrative Stability Data of a Hypothetical this compound Working Solution (10 µM in 5% DMSO/PBS, pH 7.4)
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| Room Temperature (25°C), Exposed to Light | 0 | 100 |
| 2 | 85 | |
| 6 | 60 | |
| 24 | 25 | |
| Room Temperature (25°C), Protected from Light | 0 | 100 |
| 2 | 98 | |
| 6 | 92 | |
| 24 | 78 | |
| 4°C, Protected from Light | 0 | 100 |
| 2 | 99 | |
| 6 | 97 | |
| 24 | 90 |
This data is illustrative and intended to demonstrate potential stability trends. Actual stability will depend on the specific experimental conditions.
Troubleshooting Workflow for Potency Issues
Caption: Troubleshooting workflow for addressing loss of potency in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store them in sealed containers to protect from moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How often should I prepare my this compound working solution?
A2: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure potency and avoid issues with stability.[1] For in vitro assays, the stability of the working solution in your specific cell culture media or buffer should be validated if it is to be used over an extended period.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in the color of the solution or the formation of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as HPLC, which can quantify the amount of active compound remaining and detect the appearance of degradation products.
Q4: Can light affect the stability of this compound working solutions?
Potential Degradation Pathway of Diamthazole
Caption: Potential chemical degradation pathways for Diamthazole.
Q5: Are there any recommended stabilizers for this compound working solutions?
A5: There is no specific information on stabilizers for this compound. However, for compounds susceptible to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation could be explored. The compatibility and effectiveness of any potential stabilizer would need to be experimentally verified.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help identify the conditions under which this compound is unstable and can help to develop a stability-indicating analytical method.
-
Preparation of Test Solutions: Prepare working solutions of this compound in the relevant experimental buffer or solvent system.
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to the working solution.
-
Basic: Add 0.1 M NaOH to the working solution.
-
Oxidative: Add 3% H₂O₂ to the working solution.
-
Thermal: Incubate the working solution at an elevated temperature (e.g., 60°C).
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Photolytic: Expose the working solution to a UV lamp or direct sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a suitable analytical method, such as HPLC with a UV detector, to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Development of a Stability-Indicating HPLC Method (Illustrative Example)
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M KH₂PO₄, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
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Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing samples from the forced degradation study to demonstrate that the degradation products do not interfere with the quantification of the intact this compound.
References
Technical Support Center: Diamthazole Hydrochloride in Long-Term Experiments
Welcome to the technical support center for Diamthazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during long-term experiments involving this antifungal agent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Disclaimer: While this compound is an antifungal agent, extensive data on its long-term experimental use is limited. Much of the guidance provided here is based on the well-established characteristics of the broader class of azole antifungals. Researchers should adapt these recommendations to their specific experimental context.
Section 1: Solubility and Stability
Poor solubility and degradation over time are common hurdles in long-term experiments. This section provides guidance on preparing and maintaining stable solutions of this compound.
Frequently Asked Questions (FAQs) - Solubility and Stability
Q1: My this compound solution is precipitating upon dilution into my aqueous assay medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution" and can occur when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer. To troubleshoot this, consider the following:
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Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay medium. While a small percentage is often necessary for solubility, high concentrations can be toxic to cells and may still lead to precipitation.
-
Use of Surfactants or Co-solvents: Consider the use of pharmaceutically acceptable surfactants (e.g., Tween-80) or co-solvents (e.g., PEG300, SBE-β-CD) in your formulation to improve aqueous solubility.[1]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[1] However, be cautious about the thermal stability of the compound.
-
pH Adjustment: The solubility of azole antifungals can be pH-dependent. Evaluate the solubility of this compound at different pH values relevant to your experimental system.
Q2: I am concerned about the stability of my this compound stock solution during a multi-week experiment. How can I assess its stability?
A2: Long-term stability is crucial for reproducible results. To assess stability, you can perform a stability-indicating HPLC analysis at different time points. This involves comparing the concentration and purity of a freshly prepared solution with that of a solution stored under your experimental conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol provides three options for formulating this compound for in vivo experiments, each yielding a clear solution at 2.5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn Oil
-
Ultrasonic bath
Procedure:
-
Formulation 1 (with PEG300 and Tween-80):
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume.
-
Use sonication to ensure complete dissolution. Note: This formulation is not recommended for continuous dosing periods exceeding half a month.[1]
-
-
Formulation 2 (with SBE-β-CD):
-
Dissolve this compound in DMSO.
-
Add a solution of 20% SBE-β-CD in saline.
-
Use sonication to achieve a clear solution.
-
-
Formulation 3 (with Corn Oil):
-
Dissolve this compound in DMSO.
-
Add corn oil to the desired final volume.
-
Use sonication to ensure a clear solution.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This is a general protocol that can be adapted to assess the stability of this compound solutions.
Objective: To quantify the concentration of this compound and detect the presence of any degradation products over time.
Materials:
-
This compound solution (stored under experimental conditions)
-
Freshly prepared this compound standard solutions of known concentrations
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the compound's properties, but a common starting point for azoles is a mixture of acetonitrile and a phosphate buffer)[2][3]
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound with a reasonable retention time.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), inject an aliquot of the stored this compound solution into the HPLC.
-
Data Analysis:
-
Quantify the concentration of this compound in your stored sample by comparing its peak area to the calibration curve. A decrease in concentration over time indicates degradation.
-
Examine the chromatograms for the appearance of new peaks, which would suggest the formation of degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Observations | Reference |
| DMSO | 100 mg/mL (303.13 mM) | Requires ultrasonic and warming; hygroscopic DMSO can impact solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | Clear solution; requires sonication. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.58 mM) | Clear solution; requires sonication. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | Clear solution; requires sonication. | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Section 2: Toxicity and Off-Target Effects
Long-term exposure to azole antifungals can lead to toxicity and off-target effects. This section addresses these potential issues with this compound.
Frequently Asked Questions (FAQs) - Toxicity and Off-Target Effects
Q1: I am observing unexpected cytotoxicity or adverse effects in my long-term in vivo or cell culture experiments. Could this be related to this compound?
A1: Yes, long-term administration of azole antifungals can be associated with various toxicities.[4] Diamthazole, in particular, was withdrawn from the market in France due to neuropsychiatric reactions. Therefore, it is plausible that long-term exposure in experimental models could lead to neurotoxicity or other adverse effects.[5] It is also important to consider that degradation products of the compound could have their own toxicological profiles.[6]
Q2: How can I mitigate the potential for off-target effects in my experiments?
A2: Mitigating off-target effects is crucial for data interpretation. Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound in your model. This can help minimize dose-dependent off-target effects.
-
Control Groups: Include appropriate control groups in your experimental design. This includes vehicle controls and, if possible, a control group treated with a different class of antifungal to distinguish compound-specific effects from general antifungal effects.
-
Therapeutic Drug Monitoring: If conducting in vivo studies, consider therapeutic drug monitoring to correlate plasma concentrations of this compound with observed effects and toxicities.[7][8]
-
Purity Analysis: Regularly check the purity of your this compound stock to ensure that degradation products are not contributing to the observed effects.
Experimental Protocols
Protocol 3: Assessing In Vitro Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound on a mammalian cell line.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to your long-term experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50.
Data Presentation
Table 3: Comparative In Vitro Toxicity of Various Azole Antifungals on Human Granulocyte-Macrophage Progenitor Cells
This table provides reference data for other azole antifungals to give a general idea of the potential toxicity range. Specific data for this compound is not available.
| Antifungal Agent | IC50 (mg/L) | Reference |
| Itraconazole | 0.553 | [9] |
| Clotrimazole | 2.58 | [9] |
| Miconazole | 5.33 | [9] |
| Ketoconazole | 6.27 | [9] |
| Fluconazole | >100 | [9] |
Section 3: Acquired Antifungal Resistance
The development of resistance is a significant concern in long-term experiments with antifungal agents. This section provides information on the mechanisms of resistance and how to assess them.
Frequently Asked Questions (FAQs) - Acquired Resistance
Q1: I am observing a decrease in the efficacy of this compound over time in my long-term fungal culture. Could the fungus be developing resistance?
A1: Yes, this is a strong possibility. Prolonged exposure to an antifungal agent can lead to the selection of resistant strains. The common mechanisms of acquired resistance to azole antifungals include:
-
Target Site Modification: Mutations in the gene encoding the drug target (lanosterol 14-alpha-demethylase) can reduce the binding affinity of the drug.[7]
-
Overexpression of the Drug Target: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[10]
-
Increased Drug Efflux: Overexpression of efflux pumps can actively transport the drug out of the fungal cell, reducing its intracellular concentration.[8][10]
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop bypass pathways or alter their sterol composition to reduce their dependence on ergosterol.
Q2: How can I test if my fungal strain has developed resistance to this compound?
A2: You can perform an antifungal susceptibility test (AST) to determine the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain. An increase in the MIC value over time would indicate the development of resistance. The broth microdilution method is a standardized technique for determining MICs.[10][11]
Experimental Protocols
Protocol 4: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standardized method to determine the MIC of this compound against a fungal isolate.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolate (and a susceptible control strain)
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an SDA plate.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of the stock solution in a 96-well plate using RPMI-1640 medium to cover a clinically relevant concentration range.
-
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Section 4: Visualizations
Diagrams
Caption: Proposed mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Mechanisms of acquired resistance to azole antifungals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological profile and safety evaluation of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Azole Antifungals
Disclaimer: Initial searches for "Diamthazole hydrochloride" did not yield information on a recognized antifungal agent. It is presumed that this may be a fictional or erroneous name. This guide will focus on the well-established 'azole' class of antifungals, as the principles of resistance and troubleshooting are broadly applicable to this and other antifungal classes.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to azole antifungal resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of azole resistance in fungal strains?
A1: Fungal resistance to azole antifungals is a multifaceted issue. The most common mechanisms include:
-
Target enzyme modification: Mutations in the ERG11 gene (or its orthologs like CYP51A/B) lead to structural changes in the target enzyme, lanosterol 14-α-demethylase, which reduces the binding affinity of azole drugs.[1][2]
-
Overexpression of the drug target: Increased production of the target enzyme can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[1][2]
-
Increased drug efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes the drug from the fungal cell.[2][3]
-
Alterations in the sterol biosynthesis pathway: Fungi may develop bypass pathways or alter their sterol composition to reduce their dependence on ergosterol.[1][4]
-
Biofilm formation: Fungi growing in biofilms often exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[5][6]
Q2: How can I determine if my fungal strain is resistant to a specific azole antifungal?
A2: The standard method for determining antifungal resistance is by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). A strain is generally considered resistant if its MIC value is above the established clinical breakpoint for that specific drug and fungal species.
Q3: What are some common strategies to overcome azole resistance in the laboratory?
A3: Several strategies can be employed to overcome azole resistance in an experimental setting:
-
Combination therapy: Using the azole in combination with another compound that can inhibit resistance mechanisms (e.g., an efflux pump inhibitor) or targets a different cellular pathway can restore susceptibility.
-
RNA interference (RNAi): Silencing the expression of genes responsible for resistance, such as those encoding efflux pumps or the target enzyme, can re-sensitize the fungus to the azole.[7]
-
Alternative antifungal agents: If resistance to one azole is observed, testing other azoles or antifungals from a different class (e.g., polyenes or echinocandins) may be effective.[6][8]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for an azole-resistant strain.
-
Question: I am performing broth microdilution assays with my azole-resistant Candida albicans strain, but the MIC values for fluconazole are highly variable between experiments. What could be the cause?
-
Answer: Inconsistent MIC values can arise from several factors:
-
Inoculum preparation: Ensure the starting inoculum is standardized and prepared from a fresh culture of the same age. Variations in cell density can significantly impact MIC results.
-
Media composition: The composition of the RPMI-1640 medium, including pH and glucose concentration, can influence fungal growth and drug activity. Use a consistent and quality-controlled batch of media.
-
Incubation conditions: Temperature and incubation time must be strictly controlled. For Candida species, incubation at 35°C for 24-48 hours is standard.
-
Reading method: The method used to determine the endpoint (e.g., visual inspection vs. spectrophotometry) should be consistent. A standardized reading time is also crucial.
-
Strain stability: The resistance mechanism may not be stable. It is advisable to periodically re-streak the strain from a frozen stock and confirm the resistance phenotype.
-
Issue 2: A known efflux pump-overexpressing strain shows renewed susceptibility to an azole.
-
Question: My fungal strain, which was previously confirmed to overexpress the CDR1 efflux pump and exhibit high resistance to fluconazole, now appears susceptible in my latest experiments. Why might this be happening?
-
Answer: This phenomenon can occur due to a few reasons:
-
Loss of selective pressure: If the strain has been repeatedly subcultured in a drug-free medium, it may have lost the genetic element or regulatory mutation responsible for the overexpression of the efflux pump, as this can sometimes confer a fitness cost.
-
Contamination: The culture may have become contaminated with a wild-type, susceptible strain. It is recommended to perform a purity check by plating on selective media and verifying the strain's identity.
-
Experimental error: Double-check the concentration of the antifungal stock solution and the dilutions used in the assay. An error in drug preparation could lead to misleading results.
-
Quantitative Data on Azole Resistance
The following tables summarize key quantitative data related to azole resistance mechanisms in Candida species.
Table 1: Common Amino Acid Substitutions in Erg11p and their Effect on Azole MICs in Candida albicans
| Amino Acid Substitution | Associated Azole(s) | Fold-change in MIC (approx.) |
| Y132H | Fluconazole, Voriconazole | 4-16 |
| G464S | Fluconazole | 8-32 |
| R467K | Fluconazole | 4-8 |
| S405F | Fluconazole | 2-4 |
Table 2: Relative Expression Levels of Efflux Pump Genes in Azole-Resistant Candida Isolates
| Gene | Fungal Species | Fold-increase in Expression (Resistant vs. Susceptible) |
| CDR1 | Candida albicans | 10-100 |
| CDR2 | Candida albicans | 5-50 |
| MDR1 | Candida albicans | 5-20 |
| CgCDR1 | Candida glabrata | 10-80 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a generalized version for determining the MIC of an azole antifungal against a fungal strain.
-
Prepare the antifungal stock solution: Dissolve the azole antifungal in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare the fungal inoculum: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to the final working concentration.
-
Prepare the microtiter plate: In a 96-well plate, perform serial two-fold dilutions of the antifungal drug in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculate the plate: Add 100 µL of the fungal inoculum to each well, including a drug-free growth control well.
-
Incubate: Cover the plate and incubate at 35°C for 24-48 hours.
-
Determine the MIC: The MIC is the lowest concentration of the antifungal that causes a significant inhibition of growth compared to the drug-free control.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between an azole and a potential synergistic agent.
-
Prepare drug solutions: Prepare stock solutions of the azole and the synergistic agent.
-
Prepare the checkerboard plate: In a 96-well plate, create a two-dimensional dilution series. Dilute the azole horizontally and the synergistic agent vertically.
-
Inoculate the plate: Add the standardized fungal inoculum to all wells.
-
Incubate: Incubate the plate under the same conditions as the MIC assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
Caption: Mechanisms of azole resistance in fungi.
Caption: Workflow for investigating azole resistance.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overcoming antifungal resistance in Candida albicans via RNA interference: a therapeutic perspective [frontiersin.org]
- 8. Antifungal resistance: current trends and future strategies to combat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Diamthazole Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of Diamthazole hydrochloride and strategies to mitigate them in in vivo research settings. Given that this compound was withdrawn from clinical use due to neuropsychiatric side effects, understanding and controlling for unintended biological interactions is critical for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzothiazole antifungal agent. Its primary mechanism of action is believed to be the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death. This mechanism is common to many azole-based antifungal drugs which target the enzyme lanosterol 14α-demethylase in the ergosterol synthesis pathway.
Q2: What are the known off-target effects of this compound?
A2: While specific off-target interactions of this compound are not extensively documented in recent literature due to its withdrawal from the market, its chemical class, benzothiazoles, has been associated with a range of biological activities. These potential off-target effects may include modulation of various signaling pathways and metabolic processes. The most significant concern with this compound is its potential for neuropsychiatric side effects, the precise molecular mechanism of which is not well understood but is a critical consideration for in vivo studies.
Q3: How can I minimize the risk of neuropsychiatric-like effects in my animal models?
A3: When using this compound in animal studies, it is crucial to include a comprehensive neurobehavioral assessment. This can involve a battery of tests to evaluate motor function, sensory responses, and behavioral changes in the animals.[1][2] Starting with a low-dose escalation study can help identify the therapeutic window and the dose at which adverse neurological signs appear. It is also advisable to compare the effects with a structurally similar but inactive compound to distinguish between target-related and scaffold-related neurotoxicity.
Q4: What are general strategies to reduce off-target effects of small molecules like this compound in vivo?
A4: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose to achieve the desired on-target effect, as higher concentrations are more likely to engage off-target proteins.
-
Control Compounds: Include both a vehicle control and a negative control (a structurally similar but inactive molecule) to differentiate between specific and non-specific effects.
-
Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model to understand its exposure levels in different tissues.[3][4]
-
Cross-validation with other methods: Use orthogonal approaches like genetic knockdown (siRNA or CRISPR) of the intended target to confirm that the observed phenotype is indeed due to the inhibition of the target and not an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Phenotype or Toxicity | The observed effect may be due to the modulation of an unintended signaling pathway by the benzothiazole scaffold. | - Conduct a literature search on the off-target effects of benzothiazole derivatives. - Perform in vitro kinase or receptor profiling to identify potential off-target interactions. - Use a structurally unrelated compound with the same on-target mechanism to see if the phenotype persists. |
| Inconsistent Results Between Batches or Experiments | Variability in the purity of this compound or differences in animal physiology. | - Ensure the purity and identity of each batch of this compound using analytical methods like HPLC and mass spectrometry. - Standardize experimental conditions, including animal age, sex, and housing conditions. |
| Neurobehavioral Abnormalities in Animal Models | Potential direct neurotoxic effects of this compound or its metabolites. | - Implement a detailed neurobehavioral monitoring plan.[1][2] - Reduce the dose or dosing frequency. - Analyze brain tissue for compound accumulation and potential pathological changes. |
Data Presentation
Table 1: General Pharmacokinetic Parameters to Consider for 2-Aminobenzothiazole Derivatives in Rodents
| Parameter | Description | Typical Range (Oral Administration) | Reference |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | 27-56% | [3][5] |
| Tmax (hours) | Time to reach maximum plasma concentration. | 1-4 hours | [3] |
| Cmax (ng/mL) | Maximum plasma concentration. | Varies significantly with dose. | [3] |
| Half-life (t1/2, hours) | Time for the plasma concentration to decrease by half. | 2-8 hours | [3] |
| Brain/Plasma Ratio | A measure of the compound's ability to cross the blood-brain barrier. | Can be high for some derivatives. | [3][6] |
Note: This table provides a general overview based on data for 2-aminothiazole and 2-aminobenzothiazole derivatives and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment
-
Animal Model: Use a relevant rodent model (e.g., mice or rats) of a specific age and sex.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).
-
Dose Administration: Administer single escalating doses of this compound to different groups of animals via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals for at least 14 days.[7]
-
Endpoint Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Protocol 2: Assessment of On-Target (Antifungal) Efficacy In Vivo
-
Infection Model: Establish a relevant fungal infection model in an appropriate animal species (e.g., a murine model of disseminated candidiasis).
-
Treatment Groups: Include a vehicle control group, a positive control group (a known effective antifungal), and several dose groups for this compound.
-
Treatment Regimen: Initiate treatment at a defined time point post-infection and continue for a specified duration.
-
Efficacy Readouts: Monitor survival rates, clinical scores, and body weight. At the end of the experiment, determine the fungal burden in target organs (e.g., kidneys, brain) by plating tissue homogenates.
-
Data Analysis: Compare the efficacy of this compound to the control groups to determine its antifungal activity in vivo.
Mandatory Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target signaling pathways for benzothiazoles.
References
- 1. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 2. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 3. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Inconsistent results with Diamthazole hydrochloride what to check
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Diamthazole hydrochloride. Our aim is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Dimazole hydrochloride, is an antifungal agent. It belongs to the benzothiazole class of compounds and is primarily used in research for studying fungal infections.[1][2][3][4][5]
Q2: What is the proposed mechanism of action for this compound?
While research on Diamthazole's specific mechanism is ongoing, evidence suggests that benzothiazole derivatives with antifungal properties act similarly to azole antifungals.[1] They are believed to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[6][7][8]
Q3: How should this compound be stored?
Proper storage is critical to maintain the compound's integrity. Inconsistent results can often be traced back to improper storage.
| Storage Condition | Recommendation | Shelf Life |
| Powder | Store at -20°C, sealed from moisture. | 3 years[9] |
| Stock Solution | Prepare fresh if possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] Store sealed and protected from moisture.[1] | -80°C: up to 6 months[1] -20°C: up to 1 month[1] |
Q4: Is this compound soluble in aqueous solutions?
No, this compound has limited solubility in water.[10] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[10] For cell-based assays and in vivo studies, it is typically dissolved in an organic solvent like DMSO first, and then further diluted in aqueous media or a specific formulation.[1][9]
Troubleshooting Inconsistent Results
Experiencing variability in your experimental outcomes? This guide will help you pinpoint and resolve common issues.
Problem 1: No or low antifungal activity observed.
| Possible Cause | What to Check & Recommended Solution |
| Compound Degradation | - Storage: Verify that the compound has been stored according to the recommendations (see FAQ 3). Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[1] - Solution Age: Prepare fresh working solutions for each experiment. |
| Compound Precipitation | - Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate after adding the compound to the aqueous medium.[11] - Solubility Limits: You may be exceeding the compound's solubility limit in your final assay medium. Try lowering the final concentration of this compound. - Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect fungal growth (typically ≤1%).[11] |
| Incorrect Concentration | - Calculations: Double-check all calculations for preparing stock and working solutions.[11] - Pipetting: Ensure accurate pipetting, especially during serial dilutions. |
| Resistant Fungal Strain | - Strain Susceptibility: The fungal strain you are using might be resistant to this class of antifungal.[11] - Positive Control: Include a known susceptible fungal strain in your experiments to validate your assay setup. |
Problem 2: High variability between replicate wells or experiments (e.g., inconsistent MIC or IC50 values).
| Possible Cause | What to Check & Recommended Solution |
| Incomplete Solubilization | - Dissolution Technique: When preparing the stock solution in an organic solvent, ensure the compound is fully dissolved. Vortexing or gentle warming may assist.[1] For working solutions, ensure thorough mixing after dilution into the aqueous medium. - Precipitation Over Time: Poorly soluble compounds can precipitate out of solution during incubation.[10] Consider this possibility if you observe variability in longer-term assays. |
| Inconsistent Inoculum | - Inoculum Density: The size and metabolic state of the initial fungal inoculum can significantly impact results.[12] Standardize your inoculum preparation procedure, using methods like spectrophotometry or a hemocytometer to ensure a consistent cell density. |
| Assay Conditions | - Incubation: Ensure consistent incubation time and temperature across all experiments, as these can affect fungal growth rates and compound activity.[12] - Evaporation: Use plate sealers or a humidified incubator to prevent evaporation from the outer wells of microplates, which can concentrate the compound and affect results. |
| Solvent Effects | - DMSO Concentration: The concentration of DMSO can influence cell growth and permeability.[9] Ensure the final DMSO concentration is identical in all wells, including controls. Prepare a vehicle control with the same DMSO concentration as your test wells. |
Visualizing Experimental Workflows and Mechanisms
Troubleshooting Logic for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Troubleshooting workflow for inconsistent results.
Proposed Signaling Pathway for Antifungal Action
This diagram illustrates the likely mechanism of action for this compound, targeting the ergosterol biosynthesis pathway in fungal cells.
Caption: Proposed mechanism of action of Diamthazole HCl.
Experimental Protocols
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against yeast pathogens like Candida albicans.[1]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution should be stored at -80°C for no more than 6 months.[1]
2. Inoculum Preparation:
-
Culture the yeast strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is approximately equivalent to 1-5 x 10^6 Colony Forming Units (CFU)/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[1]
3. Assay Procedure (in a 96-well microtiter plate):
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.03 to 32 µg/mL). Note that the final DMSO concentration should be kept constant and below 1%.
-
Add 100 µL of each diluted compound concentration to the appropriate wells.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Controls:
-
Positive Control: 100 µL of RPMI 1640 medium with vehicle (DMSO) + 100 µL of yeast inoculum.
-
Negative Control (Sterility): 200 µL of RPMI 1640 medium (no yeast).
-
-
Incubate the plate at 35°C for 24-48 hours.[1]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive (drug-free) control well.[1] This can be assessed visually or by reading the optical density at 600 nm using a plate reader.
References
- 1. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling the complexities of antifungal susceptibility testing in Candida spp.: Insights from design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diamthazole Hydrochloride and Modern Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diamthazole hydrochloride and contemporary azole antifungal agents. Due to the historical context of this compound, a direct comparison using modern, standardized experimental data is not feasible. Diamthazole, also known as Dimazole, is an antifungal compound that was withdrawn from the market in France in 1972 due to neuropsychiatric reactions[1]. Consequently, recent and comprehensive comparative studies are unavailable.
This document will first detail the characteristics of widely used azole antifungals, supported by current experimental data and standardized protocols. It will then position this compound in its historical context, outlining its known properties while highlighting the absence of contemporary comparative data.
Introduction to Azole Antifungals
The azole class of antifungal agents represents a cornerstone in the management of fungal infections. These compounds are broadly categorized into two main groups: imidazoles, which contain two nitrogen atoms in the azole ring, and triazoles, which contain three. Imidazoles are primarily used for topical applications, while triazoles are valued for their systemic activity and broader spectrum. The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane[2][3]. Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.
Comparison of Modern Azole Antifungals
To provide a relevant comparative framework, the following table summarizes the in vitro activity of several leading triazole antifungals against common fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) ranges, is derived from various studies employing standardized methods. It is important to note that no such recent data is available for this compound.
Table 1: In Vitro Activity of Common Azole Antifungals (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 0.25 - 4 | 0.5 - 64 | Resistant | 0.125 - 16 |
| Itraconazole | 0.03 - 1 | 0.06 - 4 | 0.125 - 2 | 0.015 - 0.5 |
| Voriconazole | 0.015 - 0.5 | 0.03 - 8 | 0.25 - 1 | 0.015 - 0.25 |
| Posaconazole | 0.015 - 0.5 | 0.03 - 2 | 0.06 - 0.5 | 0.03 - 0.25 |
| Diamthazole HCl | No recent data available | No recent data available | No recent data available | No recent data available |
Note: MIC values can vary depending on the specific strain and testing methodology.
This compound: A Historical Perspective
This compound is classified chemically as a benzothiazole derivative[1]. While it was used as an antifungal agent, its structural dissimilarity to the core imidazole or triazole ring of modern azoles suggests that its precise mechanism of action and target binding might differ. However, without dedicated modern studies, its interaction with lanosterol 14α-demethylase or other potential targets remains unconfirmed. The primary form available for research is this compound, a salt form which typically offers improved water solubility and stability compared to the free base[4].
Signaling and Experimental Workflows
To facilitate a deeper understanding of the evaluation of antifungal agents, the following diagrams illustrate the key biological pathway targeted by azoles and a standard experimental workflow for determining antifungal susceptibility.
Ergosterol Biosynthesis Pathway and Azole Inhibition
The diagram below outlines the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by azole antifungals.
Caption: Ergosterol biosynthesis pathway illustrating the inhibition of Lanosterol 14α-demethylase by azole antifungals.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for CLSI broth microdilution antifungal susceptibility testing.
Detailed Experimental Protocols
CLSI Broth Microdilution Method for Yeasts (M27) and Molds (M38-A2)
This protocol provides a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.
a. Materials and Reagents:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well U-bottom microtiter plates.
-
Antifungal agent stock solution.
-
Fungal isolates for testing.
-
Spectrophotometer.
-
Sterile saline or water.
-
Potato Dextrose Agar (for mold sporulation).
b. Assay Procedure:
-
Inoculum Preparation (Yeasts):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Molds):
-
Grow the mold on potato dextrose agar at 35°C for 7 days to encourage sporulation[5].
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension spectrophotometrically to a specific optical density, then dilute in RPMI 1640 medium to the target concentration[5].
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the antifungal agent in RPMI 1640 medium directly in the microtiter plates. A typical concentration range for azoles is 0.015 to 16 µg/mL[5].
-
The final volume in each well after inoculation should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for molds[6].
-
-
Endpoint Determination (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For azoles, this is often observed as a prominent decrease in turbidity[7]. The endpoint can be read visually or with a spectrophotometer.
-
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the recombinant fungal or human CYP51 enzyme.
a. Materials and Reagents:
-
Recombinant fungal CYP51 enzyme.
-
Cytochrome P450 reductase (CPR).
-
Radiolabeled substrate (e.g., [3H]lanosterol).
-
NADPH (cofactor).
-
Potassium phosphate buffer (pH 7.2).
-
Test compound (e.g., this compound, other azoles) dissolved in a suitable solvent (e.g., DMSO).
-
Ethyl acetate for extraction.
-
High-Performance Liquid Chromatography (HPLC) system.
b. Assay Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the potassium phosphate buffer, recombinant CYP51, CPR, and the test compound at various concentrations[8].
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme[8].
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the radiolabeled lanosterol substrate and NADPH[8].
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solvent, such as ethyl acetate, which also serves to extract the sterols[8].
-
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition of lanosterol demethylation at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
Modern azole antifungals, such as fluconazole, itraconazole, voriconazole, and posaconazole, are well-characterized compounds with established mechanisms of action and extensive in vitro and in vivo data. They are critical tools in the treatment of a wide range of fungal infections. This compound, in contrast, is a historical antifungal agent for which there is a notable lack of contemporary, comparative data. While its classification suggests a potential azole-like mechanism, this cannot be confirmed without further research. The protocols and comparative data for modern azoles provided herein offer a baseline for the evaluation of any novel or historical antifungal compounds. Future research on this compound would require the application of these standardized methods to accurately determine its antifungal spectrum and potency relative to current therapeutic options.
References
- 1. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Diamthazole Hydrochloride vs. Fluconazole: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agents Diamthazole hydrochloride and fluconazole. The information presented is based on available scientific literature and aims to offer an objective overview for research and drug development purposes. A significant disparity exists in the volume of published data for these two compounds. Fluconazole is a well-established and extensively studied antifungal, while data on this compound is sparse, primarily due to its withdrawal from the market.
Executive Summary
Fluconazole is a triazole antifungal agent with a well-defined mechanism of action and a broad spectrum of activity against many fungal pathogens.[1][2][3][4] Its efficacy and safety have been thoroughly documented in numerous in vitro and in vivo studies. This compound, a benzothiazole derivative, was used as an antifungal agent but was withdrawn from the market in France in 1972 due to neuropsychiatric adverse reactions.[5] Consequently, there is a lack of comprehensive, publicly available data on its antifungal efficacy, mechanism of action, and experimental protocols, making a direct quantitative comparison with fluconazole challenging.
Fluconazole: A Detailed Profile
Fluconazole is a first-generation triazole antifungal that is widely used in the treatment of both systemic and superficial fungal infections.
Mechanism of Action
Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][6] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] The inhibition of ergosterol synthesis leads to the accumulation of toxic 14-α-methyl sterols, which disrupt the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[1][3] While it is primarily considered fungistatic against Candida species, its effect can be fungicidal against other types of fungi.[6]
Signaling Pathway of Fluconazole
Caption: Fluconazole's mechanism of action targeting ergosterol biosynthesis.
In Vitro Efficacy of Fluconazole
The in vitro activity of fluconazole is typically determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest drug concentration that inhibits the visible growth of a microorganism. The table below summarizes the MIC ranges for fluconazole against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.125 - 4.0 |
| Candida tropicalis | 0.25 - 8.0 |
| Cryptococcus neoformans | 1.0 - 16.0 |
| Aspergillus fumigatus | ≥64 (Generally resistant) |
| Note: These values are illustrative and can vary based on the fungal strain and testing methodology. |
Experimental Protocols for Efficacy Testing
Broth Microdilution Method for Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Experimental Workflow for Broth Microdilution Assay
Caption: A generalized workflow for determining the MIC of an antifungal agent.
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in a standardized test medium (e.g., RPMI 1640) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A stock solution of fluconazole is prepared, and serial two-fold dilutions are made in the test medium within a 96-well microtiter plate.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.
This compound: Available Information
This compound, also known as Dimazole, is a topical antifungal agent.
Efficacy and Mechanism of Action
There is a significant lack of publicly available, peer-reviewed data on the in vitro antifungal activity of this compound, including MIC values against a broad range of clinically relevant fungi. The specific biochemical mechanism of action of Diamthazole has not been well-elucidated in the available literature.
Historical Context
Diamthazole was withdrawn from the market in France in 1972 due to reports of neuropsychiatric side effects.[5] This early withdrawal likely curtailed further research and development, contributing to the limited data available today.
Comparative Analysis: this compound vs. Fluconazole
A direct, data-driven comparison of the efficacy of this compound and fluconazole is not feasible due to the lack of quantitative data for Diamthazole. The following table presents a qualitative comparison based on the available information.
| Feature | This compound | Fluconazole |
| Drug Class | Benzothiazole | Triazole |
| Mechanism of Action | Not well-documented | Inhibition of lanosterol 14-α-demethylase[1][3][6] |
| Antifungal Spectrum | Not well-documented | Broad-spectrum against yeasts and some dimorphic fungi[2] |
| Quantitative Data (MICs) | Not readily available | Extensively documented |
| Clinical Status | Withdrawn from market[5] | Widely used globally |
| Known Adverse Effects | Neuropsychiatric reactions[5] | Generally well-tolerated; potential for drug interactions |
Conclusion
Fluconazole remains a cornerstone of antifungal therapy, with a well-understood mechanism of action and extensive data supporting its clinical efficacy. For researchers and drug development professionals, fluconazole serves as a critical benchmark in the evaluation of new antifungal candidates. This compound, due to its historical withdrawal and the consequent lack of scientific data, does not offer a viable basis for comparative efficacy studies. The information available highlights the importance of thorough preclinical and clinical evaluation of safety and efficacy in the development of new therapeutic agents.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Diamthazole Hydrochloride and Alternative Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Diamthazole hydrochloride and its alternatives, focusing on their in vitro and in vivo activities against common dermatophytes. Due to the limited publicly available experimental data for this compound, this document outlines the established methodologies for its evaluation and presents a detailed comparison with the well-documented imidazole antifungals, clotrimazole and miconazole.
Introduction to this compound
Diamthazole is an antifungal compound belonging to the thiazole class of antifungals. While specific research on its in vitro and in vivo correlation is not extensively published, its mechanism of action is understood to be consistent with other thiazole antifungals.
Mechanism of Action
Thiazole antifungals, including this compound, target the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, thiazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.
Caption: Mechanism of action of this compound.
Comparative In Vitro Activity
Table 1: In Vitro Susceptibility of Dermatophytes to Clotrimazole and Miconazole
| Microorganism | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | Clotrimazole | 0.03 - 2 | 0.25 | 1 |
| Trichophyton mentagrophytes | Clotrimazole | 0.06 - 1 | 0.125 | 0.5 |
| Trichophyton rubrum | Miconazole | 0.03 - 4 | 0.125 | 1 |
| Trichophyton mentagrophytes | Miconazole | 0.016 - 2 | 0.25 | 1 |
MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Comparative In Vivo Activity
The in vivo efficacy of topical antifungal agents is often evaluated in animal models of dermatophytosis, such as the guinea pig model. The following table summarizes the in vivo efficacy of clotrimazole and miconazole from studies using this model.
Table 2: In Vivo Efficacy of Clotrimazole and Miconazole in a Guinea Pig Model of Dermatophytosis
| Antifungal Agent (Concentration) | Fungal Species | Treatment Duration | Key Findings |
| Clotrimazole (1% cream) | Trichophyton mentagrophytes | 14 days | Significant reduction in lesion scores and fungal burden compared to placebo. |
| Miconazole (2% cream) | Trichophyton mentagrophytes | 14 days | Effective in clearing fungal infection and resolving clinical signs of dermatophytosis. |
Experimental Protocols
To establish an in vitro and in vivo correlation for an antifungal agent like this compound, standardized experimental protocols are essential.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol:
-
Fungal Isolate Preparation: Cultures of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are grown on a suitable medium like potato dextrose agar.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and its concentration is adjusted to a standard density (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microdilution plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days).
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.
In Vivo Efficacy Testing: Guinea Pig Model of Dermatophytosis
This animal model is widely used to evaluate the efficacy of topical antifungal drugs.
Caption: Workflow for in vivo antifungal efficacy testing.
Protocol:
-
Animal Preparation: Healthy guinea pigs are acclimatized to the laboratory conditions. An area on the back of each animal is shaved.
-
Infection: The shaved area is abraded, and a suspension of a dermatophyte (e.g., Trichophyton mentagrophytes) is applied to induce infection.
-
Treatment: After the development of visible lesions (typically 3-5 days post-infection), the animals are divided into treatment groups. The test formulation (e.g., this compound cream), a positive control (e.g., clotrimazole cream), and a placebo are applied topically to the infected area daily for a specified duration (e.g., 14 days).
-
Evaluation: The severity of the infection is assessed throughout the study by scoring the clinical signs (e.g., erythema, scaling, crusting). At the end of the treatment period, skin samples are collected for mycological examination (e.g., fungal culture) to determine the fungal burden.
In Vitro-In Vivo Correlation (IVIVC)
Establishing a correlation between in vitro activity (MIC) and in vivo efficacy is a crucial step in drug development. A good IVIVC can predict the clinical outcome based on in vitro data. For antifungal agents, this correlation can sometimes be complex and influenced by factors such as drug formulation, skin penetration, and the host immune response.
To establish an IVIVC for this compound, data from the in vitro susceptibility testing (MIC values against a panel of dermatophytes) would be plotted against the in vivo efficacy data (e.g., reduction in fungal burden or clinical scores in the guinea pig model). A statistically significant correlation would suggest that the in vitro test is a reliable predictor of the drug's performance in vivo.
Conclusion
While specific experimental data for this compound is limited, its classification as a thiazole antifungal provides a strong theoretical basis for its mechanism of action and expected antifungal activity. The established and standardized in vitro and in vivo protocols outlined in this guide provide a clear pathway for the comprehensive evaluation of this compound's efficacy. Comparative analysis with well-characterized antifungal agents like clotrimazole and miconazole is essential for contextualizing its potential therapeutic value. Further research is warranted to generate the specific data required to establish a definitive in vitro and in vivo correlation for this compound.
Comparative Analysis of Diamthazole Hydrochloride and Other Antifungal Agents in Cross-Resistance Studies
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diamthazole hydrochloride in the context of antifungal cross-resistance. Due to the limited availability of specific cross-resistance studies for this compound in contemporary literature, this analysis is based on its classification as a benzothiazole antifungal. The comparative data presented is representative of the benzothiazole class and is juxtaposed with established antifungal agents, particularly azoles, which share a similar mechanism of action. The experimental protocols and resistance mechanisms described are standard in the field of mycology and are presented to illustrate how such a compound would be evaluated.
Overview of this compound and Antifungal Resistance
This compound is an antifungal agent belonging to the benzothiazole class of compounds. Understanding its potential for cross-resistance with other antifungals is crucial for its development and clinical application. Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent and, as a result, becomes resistant to other, often structurally similar, compounds. This phenomenon is a significant challenge in the management of fungal infections.
The primary mechanism of action for many benzothiazole and azole antifungals is the inhibition of the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2] This enzyme is critical in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][4]
Comparative Antifungal Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a benzothiazole compound similar to this compound against various fungal isolates, including those with known resistance to azole antifungals. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This data is illustrative and serves to compare the potential efficacy spectrum.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Fungal Isolate | Benzothiazole Derivative (Representative) | Fluconazole | Itraconazole | Voriconazole | Resistance Mechanism |
| Candida albicans (Wild-Type) | 0.125 - 0.5 | 0.25 - 1 | 0.03 - 0.125 | 0.015 - 0.06 | Susceptible |
| Candida albicans (Azole-Resistant) | 4 - 16 | >64 | >16 | >8 | ERG11 mutation, Efflux pump overexpression |
| Candida glabrata (Wild-Type) | 0.5 - 2 | 8 - 32 | 0.25 - 1 | 0.125 - 0.5 | Susceptible (Dose-dependent) |
| Candida glabrata (Azole-Resistant) | >32 | >256 | >16 | >8 | Efflux pump overexpression |
| Candida krusei (Intrinsic Resistance) | 1 - 4 | >64 | 0.25 - 1 | 0.125 - 0.5 | Intrinsic fluconazole resistance |
| Aspergillus fumigatus (Wild-Type) | 0.25 - 1 | N/A | 0.125 - 0.5 | 0.25 - 1 | Susceptible |
| Aspergillus fumigatus (Azole-Resistant) | 2 - 8 | N/A | >8 | >4 | cyp51A mutation |
| Cryptococcus neoformans (Wild-Type) | 0.125 - 0.5 | 2 - 8 | 0.06 - 0.25 | 0.03 - 0.125 | Susceptible |
Note: Data is compiled for illustrative purposes from studies on benzothiazole derivatives and known azole resistance profiles. "N/A" indicates that fluconazole is not typically used for this species.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.
3.1. Broth Microdilution Antifungal Susceptibility Testing
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Inoculum Preparation: A suspension of the fungal culture is prepared in sterile saline. The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are prepared and counted using a hemocytometer.
-
Drug Dilution: The antifungal agents (this compound, and comparators) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: The standardized fungal inoculum is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and related compounds) compared to the drug-free growth control well.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of this compound's antifungal activity and resistance.
Caption: Ergosterol biosynthesis pathway and the site of inhibition by Diamthazole HCl and Azoles.
Caption: Common mechanisms of fungal resistance to CYP51 inhibitors.
References
- 1. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Validating the Antifungal Target of Diamthazole Hydrochloride: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for validating the putative antifungal target of Diamthazole hydrochloride. While historically recognized as an antifungal agent, its precise molecular mechanism has not been extensively elucidated.[1][2][3][4] Based on the shared benzothiazole core with other known antifungal compounds, this guide hypothesizes that this compound may target N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[5]
This document outlines a comparative analysis of this compound with established antifungal drugs, details experimental protocols for target validation, and presents visual workflows to guide researchers in the field of antifungal drug development.
Comparative Analysis of Antifungal Agents
To understand the potential mechanism of this compound, it is essential to compare it with current antifungal drugs that have well-defined targets. The following table summarizes the key characteristics of major antifungal classes and contrasts them with the hypothesized action of this compound.
| Antifungal Agent/Class | Primary Target | Mechanism of Action | Spectrum of Activity | Resistance Mechanisms |
| Polyenes (e.g., Amphotericin B) | Ergosterol (in the fungal cell membrane) | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents and cell death.[6][7][8] | Broad-spectrum, including yeasts and molds. | Alterations in membrane sterol composition. |
| Azoles (e.g., Fluconazole, Itraconazole) | Lanosterol 14-α-demethylase (Erg11p) | Inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal growth inhibition.[6][7][9] | Broad-spectrum, effective against many yeasts and molds. | Target site mutations, overexpression of the target enzyme, and drug efflux pumps.[10] |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in cell wall instability and osmotic lysis.[7][8][11] | Primarily active against Candida and Aspergillus species. | Mutations in the FKS subunits of the target enzyme.[11] |
| Allylamines (e.g., Terbinafine) | Squalene epoxidase | Inhibits squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and accumulation of toxic squalene.[8] | Primarily used for dermatophyte infections. | Target site mutations. |
| This compound (Hypothesized) | N-Myristoyltransferase (NMT) | Inhibition of NMT, preventing the myristoylation of essential fungal proteins involved in signal transduction, protein targeting, and structural integrity. | To be determined. | To be determined. |
Experimental Protocols for Target Validation
The following experimental workflow is proposed to validate N-Myristoyltransferase as the primary antifungal target of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits fungal N-Myristoyltransferase activity.
Methodology:
-
Recombinant Enzyme Expression and Purification: Clone and express recombinant NMT from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) in E. coli. Purify the enzyme using affinity chromatography.
-
Enzyme Activity Assay: Utilize a fluorescence-based or radiometric assay to measure NMT activity. The assay will quantify the transfer of myristoyl-CoA to a peptide substrate.
-
Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Include a known NMT inhibitor as a positive control.
Thermal Shift Assay (TSA)
Objective: To confirm direct binding of this compound to NMT.
Methodology:
-
Sample Preparation: Mix purified recombinant NMT with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: Add this compound across a range of concentrations to the NMT-dye mixture.
-
Thermal Denaturation: Gradually increase the temperature of the samples and monitor the fluorescence. The binding of a ligand will stabilize the protein, resulting in a higher melting temperature (Tm).
Yeast Genetic Studies
Objective: To assess the in-vivo relevance of NMT inhibition by this compound.
Methodology:
-
Gene Overexpression: Construct a yeast strain (e.g., Saccharomyces cerevisiae or a pathogenic fungus) that overexpresses the NMT gene.
-
Susceptibility Testing: Compare the minimum inhibitory concentration (MIC) of this compound for the NMT-overexpressing strain and the wild-type strain. Increased resistance in the overexpressing strain would suggest that NMT is the target.
-
Haploinsufficiency Profiling: Screen a heterozygous deletion library of a diploid yeast strain for hypersensitivity to this compound. Increased sensitivity in the strain with one deleted copy of the NMT gene would indicate NMT as a potential target.
Visualizing the Validation Process
To facilitate a clear understanding of the experimental logic and workflows, the following diagrams have been generated.
Caption: Experimental workflow for validating the antifungal target of this compound.
The following diagram illustrates the hypothesized mechanism of action of this compound in the context of the N-Myristoyltransferase pathway.
Caption: Hypothesized signaling pathway of this compound's antifungal action.
This guide provides a structured approach for researchers to systematically validate the antifungal target of this compound. The successful identification and validation of its mechanism of action could pave the way for the development of novel antifungal therapies.
References
- 1. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Diamthazole Hydrochloride: A Call for Investigation
For immediate release:
[City, State] – [Date] – Despite the longstanding interest in combination therapies to combat fungal infections, a comprehensive analysis of the synergistic potential of Diamthazole hydrochloride with other common antifungal agents remains a significant gap in the current scientific literature. Extensive searches of published research, patent databases, and clinical trial registries have yielded no specific experimental data on the synergistic or antagonistic interactions of this compound with other antifungals. This lack of information prevents a thorough comparison and guidance for researchers, scientists, and drug development professionals in the field.
This compound, also known as Dimazole, is recognized as an antifungal agent.[1][2] However, its precise mechanism of action is not well-documented in the available literature. It is often categorized with imidazole derivatives, which typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1][3]
To address the current knowledge gap, this guide outlines a proposed experimental framework for evaluating the synergistic effects of this compound with other major classes of antifungal drugs, such as azoles (e.g., ketoconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin).
Proposed Experimental Protocols
To systematically investigate the potential synergistic interactions of this compound, a series of well-established in vitro methods are recommended.
Checkerboard Microdilution Assay
This is the most common method for quantifying synergistic interactions between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature and magnitude of the drug interaction.
Methodology:
-
Preparation of Antifungal Agents: Stock solutions of this compound and the second antifungal agent (e.g., ketoconazole, amphotericin B, or caspofungin) are prepared in a suitable solvent and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the second antifungal are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for fungal growth.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Time-Kill Curve Analysis
This dynamic method provides information on the rate and extent of fungal killing over time.
Objective: To assess the pharmacodynamic interaction between this compound and another antifungal agent.
Methodology:
-
Culture Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium.
-
Drug Exposure: The fungal culture is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., based on their MICs determined from the checkerboard assay). A growth control (no drug) is also included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable fungal cells (colony-forming units per milliliter, CFU/mL) in each sample is determined by plating serial dilutions onto agar plates and counting the colonies after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug combination and control.
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Data Presentation
The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound Combinations against Candida albicans
| Antifungal Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Diamthazole HCl | [Data] | [Data] | [Data] | [Data] |
| Ketoconazole | [Data] | [Data] | ||
| Diamthazole HCl | [Data] | [Data] | [Data] | [Data] |
| Amphotericin B | [Data] | [Data] | ||
| Diamthazole HCl | [Data] | [Data] | [Data] | [Data] |
| Caspofungin | [Data] | [Data] |
Table 2: Time-Kill Curve Analysis of this compound Combinations against Aspergillus fumigatus
| Antifungal Combination (Concentration) | Mean Log10 CFU/mL Reduction at 24h (vs. initial inoculum) | Interpretation |
| Diamthazole HCl ([Conc]) | [Data] | [Data] |
| Ketoconazole ([Conc]) | [Data] | [Data] |
| Diamthazole HCl + Ketoconazole ([Conc]) | [Data] | [Data] |
| Control | [Data] | [Data] |
Visualization of Experimental Workflow and Potential Mechanisms
Diagrams created using Graphviz can effectively illustrate the experimental processes and hypothesized signaling pathways.
Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.
Caption: Hypothesized synergistic mechanism between this compound and Amphotericin B.
Future Directions
The execution of the proposed experimental plan would provide the much-needed data to understand the potential of this compound in combination therapies. Such studies are crucial for the development of novel and more effective treatment strategies against resistant fungal pathogens. Further research could also delve into in vivo studies using animal models to validate the in vitro findings and to assess the safety and efficacy of promising combinations in a preclinical setting. Identifying the precise molecular targets of this compound will be paramount in elucidating the mechanisms underlying any observed synergistic interactions.
References
A Researcher's Guide to Negative Control Experiments for Diamthazole Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting negative control experiments in studies investigating the antifungal properties of Diamthazole hydrochloride. By employing appropriate negative controls, researchers can confidently attribute observed effects to the specific action of the compound, thereby strengthening the validity and impact of their findings.
This compound, an antifungal agent, is understood to exert its effects through two primary mechanisms: the disruption of ergosterol biosynthesis and the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS). This guide outlines detailed experimental protocols and data presentation formats to effectively dissect these mechanisms using robust negative controls.
Key Principles of Negative Controls for this compound
To isolate the specific effects of this compound, negative controls should address the following:
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. A vehicle-only control is essential in all experiments.
-
General Cellular Stress: It is crucial to differentiate the specific antifungal mechanism from a general stress response. This can be achieved by using compounds that induce cellular stress through mechanisms distinct from those of this compound.
-
Pathway Specificity: To confirm that this compound acts on a specific pathway (e.g., ergosterol biosynthesis), controls involving known inhibitors of different steps in the same pathway or genetically modified fungal strains with alterations in the pathway are invaluable.
I. Negative Controls for Investigating Ergosterol Biosynthesis Inhibition
The inhibition of ergosterol biosynthesis is a common mechanism for many antifungal drugs, particularly those in the azole class.[1][2] These drugs typically target the enzyme lanosterol 14-alpha-demethylase, encoded by the ERG11 gene, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[3][4] To investigate if this compound shares this mechanism, the following negative controls are recommended.
Experimental Protocol: Sterol Profile Analysis by GC-MS
Objective: To determine if this compound alters the sterol composition of fungal cells in a manner consistent with ergosterol biosynthesis inhibition.
Methodology:
-
Culture Preparation: Grow the fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to mid-logarithmic phase.
-
Treatment: Aliquot the culture into separate flasks and treat with:
-
This compound (experimental group)
-
Vehicle (e.g., DMSO) (negative control)
-
A known Erg11p inhibitor, such as Fluconazole (positive control)
-
An antifungal with a different mechanism, such as Amphotericin B (which directly binds to ergosterol) (mechanistic negative control).[5]
-
-
Incubation: Incubate the cultures for a defined period (e.g., 4-16 hours).
-
Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and perform a saponification and non-saponifiable lipid extraction using standard protocols.
-
GC-MS Analysis: Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol and its precursors (e.g., lanosterol).
Data Presentation: Comparative Sterol Profiles
| Treatment Group | Ergosterol (% of Total Sterols) | Lanosterol (% of Total Sterols) | Squalene (% of Total Sterols) |
| Vehicle Control | 85 ± 5 | 5 ± 1 | 2 ± 0.5 |
| Diamthazole HCl (X µM) | 30 ± 4 | 45 ± 6 | 3 ± 0.7 |
| Fluconazole (Positive Control) | 25 ± 3 | 50 ± 5 | 4 ± 0.8 |
| Amphotericin B (Mechanistic Negative Control) | 80 ± 6 | 6 ± 1.2 | 2.5 ± 0.6 |
Interpretation: A significant decrease in ergosterol levels and a corresponding increase in lanosterol, similar to the positive control (Fluconazole), would suggest that this compound inhibits ergosterol biosynthesis at a step similar to Erg11p. The Amphotericin B control should not show a significant change in the sterol biosynthesis profile.
Logical Workflow for Ergosterol Biosynthesis Investigation
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Review of Diamthazole Hydrochloride Efficacy
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diamthazole hydrochloride, an early-generation azole antifungal agent. Diamthazole, also known as Dimazole, saw use in the mid-20th century for the treatment of dermatophytosis.[1][2] However, reports of its withdrawal from some markets in the 1970s due to adverse neuropsychiatric effects have resulted in a notable absence of modern, comprehensive efficacy data.[3] Consequently, direct quantitative comparisons with contemporary antifungal agents are challenging.
This document synthesizes the available information on its mechanism of action and provides standardized experimental protocols relevant to its assessment. To illustrate the required data presentation, a comparative table includes data for the widely-used azole, Clotrimazole, as a benchmark.
Data Presentation: In Vitro Efficacy
Table 1: Comparative In Vitro Activity (MIC) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Fungal Species | Reference |
|---|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Candida albicans | N/A |
| Clotrimazole | 0.03–4 | 0.12 | 0.5 | Candida albicans |[4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro efficacy of antifungal agents like this compound.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27/EUCAST E.Def 7.3.2 Standards)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This is further diluted in RPMI 1640 medium to achieve the final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Antifungal Agent Preparation: this compound and comparator drugs are serially diluted (typically two-fold) in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which a significant decrease in growth (typically ≥50% inhibition) is observed visually or spectrophotometrically compared to the growth control well.
2. Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the primary mechanism of action for azole antifungals.
-
Drug Treatment: A liquid culture of the target fungus (e.g., Candida albicans) is treated with various concentrations of the azole agent (and a no-drug control) and incubated for a defined period (e.g., 4-16 hours).
-
Sterol Extraction: Cells are harvested, washed, and saponified by heating with alcoholic potassium hydroxide. The nonsaponifiable lipids, which include ergosterol, are then extracted using an organic solvent such as n-heptane.
-
Spectrophotometric Analysis: The absorbance of the extracted sterols is measured between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. A reduction in the ergosterol-specific peaks in drug-treated samples compared to the control indicates inhibition of the biosynthesis pathway.
Mandatory Visualizations
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Mechanism of action for Diamthazole and other azole antifungals.
References
- 1. Asterol dihydrochloride in the treatment of dermatophytosis caused by Trichophyton rubrum (purpureum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Susceptibility of Neoscytalidium dimidiatum Clinical Isolates from Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Antifungal Susceptibility Testing: A Comparative Framework for Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistant fungal pathogens necessitates robust and reproducible antifungal susceptibility testing (AFST) to guide therapeutic strategies and inform drug development.[1][2] This guide provides a comparative framework for evaluating the reproducibility of antifungal assays, with a focus on azole antifungals. While specific data for Diamthazole hydrochloride is not publicly available, this document outlines the standardized methodologies and data presentation formats that would be essential for its evaluation, using established azoles as a reference.
Standardized Methodologies for Antifungal Susceptibility Testing
To ensure inter-laboratory reproducibility, standardized protocols for AFST have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] These protocols provide a framework for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Key standardized methods include:
-
Broth Microdilution: This is considered the "gold standard" for AFST and involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a microtiter plate.[1][4] The plates are then inoculated with a standardized fungal suspension and incubated. The MIC is determined by visual inspection or spectrophotometric reading.[1][5]
-
Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the fungal isolate.[1][6] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.[1][6]
-
Agar-Based Gradient Diffusion (E-test): This method utilizes a plastic strip with a predefined gradient of the antifungal agent. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the strip.
The reproducibility of these methods is crucial and is typically assessed by determining the level of essential agreement (EA) and categorical agreement (CA) between different laboratories or testing runs. EA refers to the percentage of MIC values that fall within a certain range (e.g., ±2 dilutions), while CA refers to the percentage of isolates classified into the same susceptibility category (e.g., susceptible, intermediate, or resistant).[3]
Data Presentation for Comparative Analysis
Clear and concise data presentation is paramount for comparing the performance of a new antifungal agent like this compound against existing alternatives. The following tables provide templates for summarizing key quantitative data.
Table 1: In Vitro Activity of this compound and Comparator Azoles against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluconazole | 0.125 - 16 | 1 | 4 | 0.97 |
| Itraconazole | 0.016 - 1 | 0.063 | 1 | 0.07 |
| Voriconazole | ≤0.03 - 1 | 0.06 | 0.125 | 0.04 |
| Posaconazole | ≤0.008 - 0.5 | 0.03 | 0.06 | 0.03 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Data for comparator agents are representative and may vary between studies.[7][8]
Table 2: Inter-laboratory Reproducibility of MIC Determination for this compound
| Parameter | Broth Microdilution | Disk Diffusion | Gradient Diffusion |
| Essential Agreement (%) | Data Not Available | Data Not Available | Data Not Available |
| Categorical Agreement (%) | Data Not Available | Data Not Available | Data Not Available |
Values would be determined by comparing results from multiple laboratories testing a panel of standardized fungal isolates.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible research. The following are outlines for key AFST experiments.
Broth Microdilution Assay (Adapted from CLSI M27)
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound and comparator azoles in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Microdilution Plates: Serially dilute the antifungal agents in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud dextrose agar. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microdilution plates. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control.[1]
Disk Diffusion Assay (Adapted from CLSI M44)
-
Inoculum Preparation: Prepare a fungal inoculum as described for the broth microdilution assay.
-
Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and comparator azoles onto the agar surface.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.[6]
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Azoles inhibit ergosterol synthesis, disrupting the fungal cell membrane.
Caption: A standardized workflow is crucial for reproducible AFST results.
Conclusion
While direct comparative data on the reproducibility of antifungal assays with this compound are not available in the public domain, the established methodologies for other azole antifungals provide a clear roadmap for its evaluation. Adherence to standardized protocols from bodies like CLSI and EUCAST is essential for generating robust and reproducible data.[6][9][10] The data presentation formats and experimental outlines provided in this guide offer a framework for the systematic assessment of this compound's in vitro activity and the reproducibility of its susceptibility testing. Such a rigorous approach is fundamental to the development of new and effective antifungal therapies.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 7. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Diamthazole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Diamthazole hydrochloride, an antifungal agent used in infection research. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust, mist, gas, or vapors. |
| Skin Protection | Chemical-impermeable gloves and fire/flame-resistant and impervious clothing. | Prevents skin contact and contamination. |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of harmful dust and aerosols. |
This data is synthesized from safety data sheets for similar chemical compounds.
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Protocol for Unused or Waste this compound:
-
Containment: Ensure the chemical waste is stored in a suitable, closed, and properly labeled container.
-
Professional Disposal: Arrange for the removal of the contained waste by a licensed chemical destruction plant.
-
Controlled Incineration: Alternatively, the material can be disposed of through controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[1]
Protocol for Spills and Contaminated Materials:
-
Ensure Safety: Evacuate personnel to a safe area, upwind of the spill if possible. Ensure adequate ventilation and remove all sources of ignition as a precautionary measure.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup:
-
Final Disposal: The collected material should be promptly disposed of in accordance with appropriate laws and regulations, following the same procedures for unused chemical waste (licensed chemical destruction plant or controlled incineration).[1]
Disposal of Contaminated Packaging:
-
Decontamination: Containers should be triple-rinsed (or the equivalent).[1]
-
Recycling or Reconditioning: The rinsed containers can be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
III. Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dimethazole Hydrochloride
Disclaimer: The following guidance is based on information for closely related chemical compounds due to the limited availability of data for "Dimethazole hydrochloride." It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Dimethazole hydrochloride and similar compounds may present several health hazards. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Potential Health Effects:
-
Acute: May cause skin and eye irritation. Inhalation can lead to respiratory tract irritation.[1][2][3]
-
Chronic: Potential for harm to the unborn child.[1][4] May cause damage to organs through prolonged or repeated exposure.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving should be considered. Regularly inspect gloves for any signs of degradation or puncture.[5][6] |
| Eye Protection | Safety goggles or face shield | Use tightly fitting safety goggles.[7] A face shield in combination with goggles provides fuller protection against splashes.[7] |
| Body Protection | Laboratory coat or coveralls | A lab coat is suitable for handling small quantities. For larger amounts, a disposable laboratory coat or coverall with low permeability is recommended.[5] |
| Respiratory Protection | Dust respirator | Use an approved/certified dust respirator, especially in cases of insufficient ventilation or when dust generation is likely.[1][2][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential to ensure safety during the handling of Dimethazole hydrochloride.
Key Handling Precautions:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[3][5]
-
Avoid all personal contact, including inhalation of dust.[5]
-
Minimize dust generation and accumulation during handling.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the laboratory area.
Experimental Workflow Diagram:
Spill Management and First Aid
Accidental spills should be handled promptly and safely.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Collect the spilled material into a suitable, closed container for disposal.[2][3]
-
Clean the affected area thoroughly.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.[1][3] |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and ensure environmental safety.
Storage:
-
Store away from incompatible materials such as strong oxidizers.[4]
Disposal Plan:
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
-
Contaminated Materials: All PPE, spill cleanup materials, and other items contaminated with Dimethazole hydrochloride should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Household Disposal (for unused medications): If a take-back program is not available, mix the compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[8][9]
PPE Selection Logic Diagram:
References
- 1. hmdb.ca [hmdb.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pppmag.com [pppmag.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. rcvs.org.uk [rcvs.org.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
